1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Description
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Properties
IUPAC Name |
(2,5-dioxoimidazol-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h(H4,5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAONEQLPARJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=NC(=O)N1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425870 | |
| Record name | 1-(2,5-DIOXO-2,5-DIHYDRO-1H-IMIDAZOL-4-YL)UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105245-87-2 | |
| Record name | 1-(2,5-DIOXO-2,5-DIHYDRO-1H-IMIDAZOL-4-YL)UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Mechanism of Action of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea (Allantoin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea, commonly known as Allantoin, is a diureide of glyoxylic acid with a well-established profile in dermatological and cosmetic applications.[1][2] Beyond its recognized keratolytic and moisturizing properties, Allantoin exhibits a complex and multifaceted molecular mechanism of action that is of significant interest to researchers in drug development and cellular biology. This technical guide provides an in-depth exploration of the core molecular pathways modulated by Allantoin, with a focus on its anti-inflammatory, wound healing, and cell proliferation activities. We will delve into the specific signaling cascades, present quantitative data from key studies, and provide detailed experimental protocols to enable further investigation into its therapeutic potential.
Introduction to 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea (Allantoin)
Allantoin is a heterocyclic organic compound that serves as a metabolic intermediate in the purine catabolism pathway in many organisms, though not in humans. It is lauded for its soothing and anti-irritating properties, which has led to its widespread use in a variety of topical formulations.[3] Recent research has begun to uncover the specific molecular interactions that underlie these beneficial effects, revealing Allantoin as a modulator of key cellular signaling pathways involved in inflammation, tissue repair, and cell growth. Understanding these mechanisms is crucial for harnessing its full therapeutic potential and developing novel applications.
Anti-inflammatory Effects: Modulation of Key Signaling Pathways
A cornerstone of Allantoin's therapeutic efficacy lies in its ability to mitigate inflammatory responses. This is achieved through the modulation of several key signaling pathways and the downregulation of pro-inflammatory mediators.[2]
Inhibition of Pro-inflammatory Cytokine Production
Chronic inflammation is often characterized by the sustained production of pro-inflammatory cytokines. Allantoin has been demonstrated to suppress the expression and secretion of several of these key signaling molecules, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4] This inhibitory action is critical for dampening the inflammatory cascade and preventing subsequent tissue damage.
The NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding for pro-inflammatory cytokines.[] Allantoin is thought to exert its anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation.[2]
While direct evidence is still emerging, the suppression of pro-inflammatory cytokine production by Allantoin also suggests a modulatory role on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (ERK, JNK, and p38), which are also key regulators of inflammatory responses.[2]
Caption: Proposed anti-inflammatory signaling pathway of Allantoin.
Quantitative Data: Effect of Allantoin on Cytokine Production
| Cell Line | Stimulant | Allantoin Concentration | Effect on TNF-α | Effect on IL-6 | Reference |
| RBL-2H3 | Compound 48/80 | 30 µM | Decreased | Not Reported | [6] |
| RBL-2H3 | Compound 48/80 | 60 µM | Decreased | Not Reported | [6] |
| Human Macrophage-like HL-60 | LPS | Various | Significant Reduction | Significant Reduction | [7] |
Experimental Protocol: Quantification of Cytokine Production by ELISA
This protocol provides a method for quantifying the effect of Allantoin on the production of TNF-α and IL-6 from stimulated macrophage-like cells.
Materials:
-
Human macrophage-like cell line (e.g., THP-1 or HL-60)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (if using THP-1)
-
Lipopolysaccharide (LPS)
-
Allantoin
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture macrophage-like cells according to standard protocols.
-
For THP-1 cells, induce differentiation into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
-
Cell Seeding:
-
Seed the differentiated cells into 96-well plates at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of Allantoin (e.g., 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (the solvent used to dissolve Allantoin).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce cytokine production. Include an unstimulated control group.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plates and carefully collect the cell culture supernatants.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[8]
-
Briefly, this involves adding the collected supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in each sample by comparing the absorbance values to a standard curve.
-
Analyze the data to determine the dose-dependent effect of Allantoin on cytokine production.
-
Wound Healing and Cell Proliferation: Stimulating Tissue Repair
Allantoin is widely recognized for its ability to promote wound healing.[9][10] This is attributed to its effects on fibroblast and keratinocyte proliferation, as well as the synthesis of extracellular matrix (ECM) components.[1]
Stimulation of Fibroblast and Keratinocyte Proliferation
Fibroblasts and keratinocytes are key cell types in the wound healing process. Allantoin has been shown to stimulate the proliferation of both cell types, which is essential for closing the wound and restoring the skin barrier.[1][11]
Increased Collagen and Extracellular Matrix Synthesis
Collagen is the primary structural protein in the ECM and provides strength and integrity to the skin. Allantoin has been found to increase the synthesis of pro-collagen, the precursor to collagen, in human skin fibroblasts.[12] This leads to increased collagen deposition and a more robust ECM, which is critical for tissue regeneration.[10] The Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of fibroblast activity and collagen synthesis, is a potential target of Allantoin in this process.[1]
Caption: Proposed signaling pathway for Allantoin-induced wound healing.
Experimental Protocol: In Vitro Scratch Assay for Cell Migration
This protocol is used to assess the effect of Allantoin on the migration of dermal fibroblasts, a key process in wound healing.[4][13]
Materials:
-
Human dermal fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Allantoin
-
24-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed HDFs into 24-well plates at a density that will result in a confluent monolayer after 24-48 hours.
-
-
Creating the Scratch:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a linear "scratch" in the monolayer.
-
-
Washing:
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh medium containing various concentrations of Allantoin. Include a vehicle control.
-
-
Imaging:
-
Immediately capture images of the scratches at time 0.
-
Incubate the plates and capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment group compared to the initial scratch width.
-
Interaction with Imidazoline Receptors
Emerging evidence suggests that Allantoin can interact with imidazoline receptors, which are involved in various physiological processes, including the regulation of insulin secretion and blood pressure.[14][15]
Agonism at I-2 and I-3 Imidazoline Receptors
Studies have shown that Allantoin can act as an agonist at imidazoline I-2 and I-3 receptors.[9][14] Activation of these receptors, particularly I-3 receptors in pancreatic β-cells, has been linked to an increase in intracellular calcium levels and subsequent enhancement of insulin secretion.[9][16]
Caption: Proposed mechanism of Allantoin-induced insulin secretion via I-3 receptor activation.
Experimental Protocol: Imidazoline Receptor Binding Assay
A radioligand binding assay can be used to determine the affinity of Allantoin for imidazoline receptors.
Materials:
-
Cell membranes prepared from tissues or cells expressing imidazoline receptors (e.g., rat brain, transfected cell lines)
-
Radiolabeled ligand specific for the imidazoline receptor subtype of interest (e.g., [³H]clonidine for I1 receptors, [³H]idazoxan for I2 receptors)
-
Allantoin
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a series of tubes, combine the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled Allantoin.
-
-
Incubation:
-
Incubate the mixture at a specific temperature for a set period to allow for binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
-
Washing:
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of Allantoin.
-
Calculate the IC50 value (the concentration of Allantoin that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) to determine the binding affinity.
-
Conclusion and Future Directions
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea (Allantoin) is a molecule with a complex and promising pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, wound healing, and cell proliferation provides a strong rationale for its continued investigation for a range of therapeutic applications. The experimental protocols outlined in this guide offer a framework for researchers to further elucidate the precise molecular mechanisms of Allantoin and to explore its potential in new drug development endeavors. Future research should focus on identifying the direct molecular targets of Allantoin, further characterizing its effects on downstream signaling events, and validating its efficacy in preclinical and clinical studies.
References
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- Google Patents. (2008). Use of allantoin as a pro-collagen synthesis agent in cosmetic compositions.
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- MDPI. (2021). Allantoin from Valuable Romanian Animal and Plant Sources with Promising Anti-Inflammatory Activity as a Nutricosmetic Ingredient.
- PMC. (2022). Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo.
- ResearchGate. (2025).
- Academia.edu. (n.d.). Characterization of Imidazoline Receptors in Blood Vessels for the Development of Antihypertensive Agents.
- PubMed. (n.d.). Antihypertensive action of allantoin in animals.
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- MDPI. (2020). In Vitro Wound Healing Potential of Flavonoid C-Glycosides from Oil Palm (Elaeis guineensis Jacq.) Leaves on 3T3 Fibroblast Cells.
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- PMC. (n.d.). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease.
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- apigenin induces dermal collagen synthesis via smad2/3 signaling p
- PMC. (n.d.). Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells.
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Thermodynamic Properties and Stability Profile of Imidazol-4-yl Urea Derivatives: A Guide for Drug Development
An In-Depth Technical Guide:
Abstract
The imidazol-4-yl urea scaffold is a privileged structure in modern medicinal chemistry, integral to numerous bioactive compounds due to its capacity for forming robust hydrogen bond interactions with biological targets.[1][2][3] The successful progression of drug candidates bearing this moiety from discovery to clinical application is critically dependent on a thorough understanding of their physicochemical properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermodynamic properties and stability profiles of imidazol-4-yl urea derivatives. We will delve into the causality behind experimental choices for both computational and empirical assessments, present detailed, self-validating protocols, and illustrate key workflows to ensure scientific integrity and reproducibility.
The Strategic Importance of Physicochemical Characterization
In drug development, the intrinsic properties of a molecule dictate its fate. For imidazol-4-yl urea derivatives, the urea functionality, while excellent for target binding, can introduce liabilities related to metabolic and chemical stability.[4][5] Furthermore, the imidazole ring itself can be susceptible to specific degradation pathways.[6] A comprehensive characterization of thermodynamic and stability parameters is therefore not merely a data-gathering exercise; it is a critical, proactive strategy to mitigate risk and guide formulation development. This guide establishes a logical workflow for this characterization, moving from theoretical predictions to rigorous experimental validation.
Caption: Overall workflow for physicochemical characterization.
Thermodynamic Properties: Predicting and Measuring Energy Landscapes
Thermodynamics governs the physical state and phase behavior of a drug substance, profoundly impacting its solubility, dissolution rate, and manufacturability.[7]
Computational Thermodynamics: An Early Insight
Before a physical sample is extensively analyzed, computational methods can provide valuable predictions of thermodynamic properties, guiding experimental design.[8][9]
-
Expertise & Causality: We employ methods like Density Functional Theory (DFT) for calculating intrinsic properties of a single molecule (e.g., enthalpy of formation) and Molecular Dynamics (MD) simulations to understand intermolecular forces in the solid state. These predictions help identify potential liabilities, such as a low energetic barrier to forming a less stable polymorph, justifying a more intensive experimental screening.
-
Key Predicted Parameters:
-
Gibbs Free Energy (ΔG): Indicates the spontaneity of processes like dissolution or polymorphic conversion.
-
Enthalpy (ΔH): Relates to the heat absorbed or released during phase transitions.
-
Heat Capacity (Cp): Crucial for understanding how a substance responds to heat and has been computationally linked to ligand binding and drug activity.[10]
-
Experimental Determination: Thermal Analysis Techniques
Thermal analysis is indispensable for characterizing pharmaceutical materials, revealing their behavior as a function of temperature.[11]
DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[12] It is a cornerstone technique for determining melting point, purity, and identifying polymorphic forms.[13]
-
Trustworthiness & Self-Validation: The sharpness and symmetry of a melting endotherm are indicative of purity. The presence of multiple thermal events before the melt can signal polymorphism or desolvation, which must be orthogonally confirmed by techniques like TGA or X-ray Powder Diffraction (XRPD).
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard. Causality: This ensures the accuracy and reliability of the measured transition temperatures and energy changes.
-
Sample Preparation: Accurately weigh 2-5 mg of the imidazol-4-yl urea derivative into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as the reference.
-
Temperature Program: Place the sample and reference pans into the DSC cell. Equilibrate the cell at 25 °C.
-
Heating Ramp: Ramp the temperature at a rate of 10 °C/min from 25 °C to a temperature approximately 50 °C above the expected melting point.[14] Causality: A 10 °C/min rate provides a good balance between signal resolution and experimental time. The atmosphere is maintained under a constant flow of inert nitrogen gas (50 mL/min) to prevent oxidative degradation during analysis.[15]
-
Data Analysis: Analyze the resulting thermogram. The peak of the endotherm corresponds to the melting point (Tm), while the integrated area represents the enthalpy of fusion (ΔHfus).
TGA measures the change in mass of a sample as a function of temperature or time.[16] It is exceptionally useful for quantifying volatile content (water, residual solvents) and assessing thermal decomposition.[15][17]
-
Expertise & Causality: When a DSC scan shows a thermal event before the melt, a corresponding TGA experiment is crucial. If the TGA shows a mass loss in the same temperature range, the event is likely desolvation or dehydration.[11] If there is no mass loss, the event is a solid-state transition, such as a polymorphic conversion. This combined analysis prevents misinterpretation of the data.
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Verify the instrument's mass balance using standard weights and its temperature accuracy using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Place 5-10 mg of the imidazol-4-yl urea derivative into a tared TGA pan (typically platinum or ceramic).
-
Temperature Program: Place the pan in the TGA furnace. Ramp the temperature at 10 °C/min from 25 °C to a temperature where complete decomposition is observed (e.g., 600 °C). Maintain a constant nitrogen purge.[15]
-
Data Analysis: Analyze the TGA curve (mass vs. temperature). A step-down in the curve indicates a mass loss event. The temperature at the onset of this loss is a key indicator of thermal stability.
Summary of Thermodynamic Data
Quantitative data from thermal analyses should be tabulated for clear comparison across a series of derivatives.
| Compound ID | Melting Point (Tm, °C) [DSC] | Enthalpy of Fusion (J/g) [DSC] | Onset of Decomposition (°C) [TGA] | Mass Loss <150°C (%) [TGA] |
| IU-001 | 185.4 | 112.5 | 210.2 | 0.1 (Anhydrous) |
| IU-002 | 152.1 | 85.3 | 195.6 | 4.2 (Monohydrate) |
| IU-003 | 205.8 | 130.1 | 225.4 | 0.2 (Anhydrous) |
Stability Profile: Assessing Molecular Integrity Under Stress
A drug substance must remain stable throughout its shelf life to ensure safety and efficacy.[18][19] Stability studies for imidazol-4-yl urea derivatives must probe for degradation of both the urea linkage and the imidazole ring. Forced degradation (or stress testing) is an essential process that accelerates degradation to identify likely pathways and products, which is fundamental for developing a stability-indicating analytical method.[20][21][22]
Caption: Experimental workflow for a forced degradation study.
Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[21]
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the imidazol-4-yl urea derivative in a 50:50 mixture of acetonitrile and water.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.1 M HCl). Heat at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.1 M NaOH). Keep at room temperature. Causality: Urea hydrolysis is often rapid under basic conditions, so milder temperatures are used initially.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 3% H₂O₂). Keep at room temperature, protected from light.[6]
-
Thermal: Mix 1 mL of stock solution with 1 mL of water. Heat at 60 °C.
-
Photolytic: Expose the stock solution in a quartz cuvette to light as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours).[21]
-
Control: Prepare a control sample by mixing 1 mL of stock solution with 1 mL of water and storing it at 4 °C protected from light.
-
-
Time Points: Withdraw aliquots from each stress condition at time points such as 2, 8, 24, and 48 hours.
-
Sample Quenching: Immediately neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase for HPLC analysis.
The Stability-Indicating HPLC Method
The analytical method is the cornerstone of a stability study. A High-Performance Liquid Chromatography (HPLC) method is deemed "stability-indicating" only if it can accurately quantify the parent drug and separate it from all potential degradation products, process impurities, and excipients without interference.[23]
-
Trustworthiness & Self-Validation: Method specificity is paramount. This is validated by analyzing the stressed samples from the forced degradation study. The method must demonstrate baseline resolution between the parent peak and all degradant peaks. Furthermore, peak purity analysis using a Photodiode Array (PDA) detector is mandatory.[24] A "pure" peak will have identical UV spectra across its entire width, confirming that no degradant is co-eluting.
Protocol: Stability-Indicating HPLC Method Development
-
Column and Mobile Phase Screening: Start with a robust C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Screen mobile phase compositions, typically a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (acetonitrile or methanol).
-
Gradient Optimization: Develop a gradient elution method (e.g., 10% to 90% acetonitrile over 20 minutes) to elute compounds with a wide range of polarities.
-
Method Injection and Analysis: Inject the stressed samples. The chromatograms will reveal the number of degradation products formed under each condition.
-
Specificity Confirmation:
-
Ensure all degradant peaks are well-resolved from the main peak (resolution > 2.0).
-
Perform peak purity analysis on the parent peak in each chromatogram. If the purity angle is less than the purity threshold, the peak is spectrally pure.
-
-
Method Validation: Once developed, the method must be fully validated according to ICH Q2(R1) guidelines for parameters including accuracy, precision, linearity, and robustness.
Summary of Stability Data
The results from the forced degradation study provide a stability fingerprint of the molecule.
| Stress Condition | Time (h) | Assay of Parent (%) | Major Degradants (Relative Retention Time) | Comments |
| Control (4°C) | 48 | 99.8 | None | Compound is stable in solution. |
| 0.1 M HCl, 60°C | 24 | 91.2 | 0.75, 0.82 | Susceptible to acid-catalyzed hydrolysis. |
| 0.1 M NaOH, RT | 8 | 85.5 | 0.51 | Highly sensitive to base-catalyzed hydrolysis. |
| 3% H₂O₂, RT | 48 | 97.1 | 1.15 | Minor oxidative degradation of the imidazole ring likely.[6] |
| Thermal, 60°C | 48 | 98.9 | None | Thermally stable in solution. |
| Photolytic | - | 94.3 | 0.91, 1.08 | Sensitive to light; requires protective packaging. |
Conclusion: Synthesizing Data for Informed Drug Development
The comprehensive analysis of thermodynamic properties and stability profiles provides a roadmap for the development of imidazol-4-yl urea derivatives. Data from DSC and TGA inform on the solid-state properties, guiding salt and polymorph selection to optimize bioavailability. The stability profile derived from forced degradation studies identifies the molecule's inherent liabilities, dictating storage conditions, formulation strategies (e.g., pH control, addition of antioxidants), and packaging requirements. By integrating computational predictions with rigorous, well-designed experimental protocols, researchers can build a robust data package that de-risks the development pathway and accelerates the delivery of safe and effective medicines.
References
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- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
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- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
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Technical Guide: The Role of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea in Purine Metabolism
The following technical guide details the role of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea , commonly known as Allantoin , within purine metabolism. This document is structured for researchers and drug development professionals, focusing on enzymatic mechanisms, non-enzymatic oxidative pathways, and experimental validation.
Executive Summary
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea (IUPAC: N-(2,5-Dioxo-4-imidazolidinyl)urea; Common: Allantoin ) is a pivotal diureide of glyoxylic acid and a central intermediate in the catabolism of purine nucleotides.
In the vast majority of mammals, plants, and bacteria, this molecule serves as the soluble end-product of purine degradation or a nitrogen transport vehicle. However, in Hominidae (humans and great apes), the enzymatic pathway terminating in allantoin is evolutionarily silenced due to the pseudogenization of the UOX gene. Consequently, the presence of allantoin in human biological fluids is not a product of canonical metabolism but a specific biomarker for non-enzymatic oxidative stress (reactive oxygen species attacking uric acid).
This guide delineates the dual nature of allantoin: its canonical enzymatic production/degradation in competent organisms and its pathological generation in humans.
Chemical Profile & Structural Identity
The molecule exists primarily as the keto-tautomer in physiological conditions. Its structural integrity is critical for its role as a polar, soluble nitrogen carrier.
| Property | Specification |
| Systematic Name | 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea |
| Common Name | Allantoin |
| Molecular Formula | C₄H₆N₄O₃ |
| Molecular Weight | 158.12 g/mol |
| Solubility | Low in cold water; High in hot water/alkali; Insoluble in ethanol |
| pKa | 8.96 (Amide proton) |
| Key Functional Groups | Hydantoin ring (Imidazolidine-2,4-dione core); Urea moiety |
Structural Insight: The "2,5-dioxo-2,5-dihydro-1H-imidazol-4-yl" nomenclature refers to the hydantoin ring system. The urea attachment at position 4 (or 5, depending on numbering conventions) renders the molecule highly polar, facilitating renal excretion in mammals and xylem transport in plants.
Canonical Purine Catabolism (Enzymatic Pathway)
In non-hominoid mammals (e.g., rodents, dogs) and plants, allantoin is synthesized via the enzymatic oxidation of uric acid.[1] This pathway is essential for detoxifying the insoluble uric acid into the highly soluble allantoin.
The Uricolytic Pathway
The conversion of Uric Acid to Allantoin involves three distinct enzymatic steps, often historically simplified but mechanistically complex.
-
Oxidation (Urate Oxidase/Uricase): Uric acid is oxidized by Urate Oxidase (UOX) , a peroxisomal enzyme, using molecular oxygen. This reaction does not directly yield allantoin but produces an unstable intermediate, 5-hydroxyisourate (5-HIU) .
-
Reaction: Uric Acid + O₂ + H₂O → 5-HIU + H₂O₂
-
-
Hydrolysis (5-HIU Hydrolase): 5-HIU is metastable and can spontaneously decompose, but the enzyme 5-hydroxyisourate hydrolase (HIUH) accelerates its conversion to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) .
-
Reaction: 5-HIU + H₂O → OHCU
-
-
Decarboxylation (OHCU Decarboxylase): The final step is the stereoselective decarboxylation of OHCU by OHCU decarboxylase to form (S)-Allantoin .
-
Reaction: OHCU → Allantoin + CO₂
-
Downstream Metabolism (Allantoin Degradation)
In plants and lower organisms, allantoin is not the endpoint. It is further hydrolyzed to recycle nitrogen:
-
Allantoinase (ALN): Hydrolyzes the amide bond of the hydantoin ring to form Allantoate .
-
Allantoicase/Allantoate Amidohydrolase: Further degrades allantoate into urea and glyoxylate (or ureidoglycolate), mobilizing nitrogen for amino acid synthesis.
Pathway Visualization
The following diagram illustrates the enzymatic flow from Purine nucleotides to Allantoin and its subsequent fate.
Figure 1: The enzymatic pathway of purine degradation.[1][2] In humans, the UOX step is absent, making Uric Acid the endpoint. In other mammals, the pathway continues to Allantoin.[1]
Non-Canonical Role in Human Physiology (Oxidative Stress)
In humans, the gene for Urate Oxidase (UOX) carries a nonsense mutation (codon 33), rendering it non-functional. Therefore, enzymatic production of allantoin is impossible .
However, allantoin is frequently detected in human plasma and urine. Its presence is strictly attributed to the non-enzymatic oxidation of uric acid by Reactive Oxygen Species (ROS) .
Mechanism of Formation
Uric acid acts as a potent antioxidant in human plasma. When it scavenges specific free radicals, it is oxidized into allantoin.
-
Reactants: Superoxide anion (O₂[3]•⁻), Hydroxyl radical (•OH), Peroxynitrite (ONOO⁻).
-
Significance: The ratio of Allantoin to Uric Acid is a validated biomarker for in vivo oxidative stress levels. Elevated ratios are observed in conditions such as chronic heart failure, diabetes, and reperfusion injury.
Clinical Implication
Drug developers targeting metabolic diseases often monitor Allantoin levels to assess the efficacy of antioxidant therapies or the oxidative impact of new chemical entities (NCEs).
Experimental Protocols
To study 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea in biological matrices, precise quantification is required. The high polarity of allantoin makes standard reverse-phase HPLC challenging without modification.
Protocol: HPLC-UV Quantification of Allantoin
This protocol relies on the weak UV absorption of allantoin (190-210 nm) or derivatization. The direct UV method at 210 nm is common but requires rigorous interference removal.
Reagents:
-
Mobile Phase: 10 mM Potassium Phosphate buffer (pH 4.0).
-
Column: C18 Reverse Phase (hydrophilic end-capped preferred for polar retention).
Workflow:
-
Sample Prep: Centrifuge biological fluid (plasma/urine) at 10,000 x g for 10 min.
-
Deproteinization: Mix supernatant 1:1 with acetonitrile or 10% TCA. Vortex and centrifuge again.
-
Filtration: Pass through a 0.22 µm PTFE filter.
-
Injection: Inject 20 µL onto the HPLC system.
-
Elution: Isocratic flow at 1.0 mL/min. Allantoin typically elutes early (dead volume proximity) due to polarity.
-
Optimization: Use an amino-column (HILIC mode) for better retention and separation from uric acid.
-
Protocol: Enzymatic Assay for Uricase Activity
To verify the conversion of Uric Acid to Allantoin in a cell-free system (e.g., testing recombinant UOX drugs for gout).
-
Substrate: Prepare 100 µM Uric Acid in Borate buffer (pH 8.5).
-
Initiation: Add enzyme sample.
-
Monitoring:
-
Method A (Depletion): Monitor decrease in Absorbance at 292 nm (Uric acid peak).
-
Method B (Formation): Since Allantoin is UV-transparent relative to Uric Acid, use a colorimetric derivatization (e.g., Rimini-Schryver reaction: Allantoin + Phenylhydrazine → Allantoic acid → Glyoxylic acid + Phenylhydrazine → Chromophore).
-
References
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Kaur, R., et al. (2023).[4] Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants.[4][5] Plants (Basel). Link
-
Takagi, H., et al. (2016).[6] Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner.[6] Journal of Experimental Botany. Link
-
Grootveld, M., & Halliwell, B. (1987). Measurement of allantoin and uric acid in human body fluids: a potential index of free-radical reactions in vivo. Biochemical Journal. Link
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PubChem Compound Summary. (2025). Imidazolidinyl urea (Synonym/Structure validation). National Center for Biotechnology Information. Link
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Dudzinska, W., et al. (2021). Changes in the Concentration of Purine and Pyridine as a Response to Single Whole-Body Cryostimulation. Frontiers in Physiology. Link
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The Enigmatic Potential of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea: A Technical Guide for Future Research
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge surrounding the biological activity of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea. Despite its identification as a natural product within several plant species known for their medicinal properties, dedicated studies on the specific pharmacological effects of this compound are conspicuously absent from the current scientific literature. This document aims to bridge this knowledge gap by contextualizing the potential of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea through an in-depth analysis of its chemical relatives—imidazole and urea derivatives—and the bioactivity of the plants in which it is found. By outlining a proposed research framework, this guide serves as a foundational resource for initiating investigations into the therapeutic promise of this intriguing molecule.
Introduction: An Unexplored Phytochemical
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea is a heterocyclic compound that has been identified as a constituent of several plant species, notably within the genera Aristolochia and Cynoglossum.[1] These plants have a long history in traditional medicine, with their extracts demonstrating a wide array of biological activities.[2][3][4][5][6] However, the specific contribution of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea to these effects remains uninvestigated. The core structure of this molecule, featuring both an imidazole and a urea moiety, suggests a high potential for biological activity, as these functional groups are present in numerous pharmacologically active compounds.
The Context of Discovery: Bioactive Plant Origins
The presence of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea in plants with known medicinal properties provides the primary impetus for its investigation.
The Aristolochia Genus: A Source of Diverse Bioactivity
The Aristolochia genus comprises a wide variety of plants, many of which have been used in traditional medicine for centuries.[2][5] Pharmacological studies on crude extracts and isolated compounds from Aristolochia species have revealed a broad spectrum of beneficial effects, including:
-
Anticancer Activity: Extracts and isolated compounds have shown cytotoxicity against various cancer cell lines.[2][4]
-
Antimicrobial and Antiviral Effects: Various species have demonstrated activity against bacteria, parasites, and viruses.[2]
-
Anti-inflammatory and Antioxidant Properties: These activities are attributed to a range of secondary metabolites.[2][4]
While these activities are well-documented for the genus, the specific compounds responsible are numerous and varied, and the role of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea has not been elucidated.
Cynoglossum officinale (Hound's Tongue): Traditional Uses and Modern Research
Cynoglossum officinale, commonly known as Hound's Tongue, also has a history of use in European and Asian traditional medicine.[3] It has been traditionally used for:
-
Soothing sore throats and respiratory ailments.[3]
-
Topical application for wounds and skin irritations.[3]
Modern laboratory studies have identified antimicrobial and anti-inflammatory properties in extracts of the plant.[3] However, it is important to note the presence of toxic pyrrolizidine alkaloids in this plant, which necessitates careful handling and fractionation during any investigation of its constituents.[7]
The Pharmacophoric Landscape: Imidazole and Urea Derivatives in Drug Discovery
The chemical structure of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea contains two key pharmacophores: the imidazole ring and the urea functional group. Both are prevalent in a vast number of synthetic and natural compounds with diverse and potent biological activities.
The Imidazole Moiety: A Versatile Scaffold
The imidazole ring is a five-membered heterocycle that is a common feature in many biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in drug design. Imidazole-containing compounds have been developed with a wide range of therapeutic applications, including:
-
Anticancer Agents: Many imidazole derivatives exhibit potent antiproliferative effects through various mechanisms, such as microtubule destabilization and enzyme inhibition.[8]
-
Antiviral Activity: The imidazole scaffold is present in several antiviral drugs.[9][10]
-
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites, leading to potent and selective inhibition.
The Urea Functional Group: A Key Interaction Motif
The urea functional group is another critical component in many pharmaceuticals. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with biological targets. Urea derivatives have been successfully developed as:
-
Anticancer Agents: Aromatic urea derivatives have shown significant anticancer activity, often by targeting tubulin polymerization.[11]
-
Antimicrobial Agents: Novel urea derivatives have demonstrated promising activity against multi-drug-resistant bacteria.[12]
-
Enzyme Inhibitors: Urea-containing compounds have been designed to inhibit various enzymes, including urease and kinases.[13]
A Proposed Research Framework for Investigating Biological Activity
Given the lack of direct data, a systematic investigation is required to uncover the biological activities of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea. The following is a proposed research workflow designed to comprehensively evaluate its therapeutic potential.
Isolation and Characterization
The first crucial step is to obtain a pure sample of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea. This can be achieved through extraction and purification from one of its known plant sources, such as Aristolochia contorta or Cynoglossum officinale.[1] Alternatively, a synthetic route could be developed to provide a more scalable and controlled source of the compound.
Experimental Workflow: Isolation and Purification
Caption: Workflow for the isolation and purification of the target compound.
In Vitro Biological Screening
Once a pure sample is obtained, a broad-based in vitro screening approach should be employed to identify potential biological activities. Based on the activities of related compounds and the source plants, the following assays are recommended as a starting point.
Table 1: Proposed In Vitro Screening Assays
| Activity to be Screened | Suggested Assay(s) | Rationale |
| Anticancer | MTT or SRB proliferation assays against a panel of cancer cell lines (e.g., NCI-60) | Imidazole and urea derivatives are known anticancer agents.[8][11] |
| Antimicrobial | Broth microdilution assays against a panel of pathogenic bacteria and fungi | Extracts from source plants show antimicrobial activity.[2][3] |
| Antiviral | Plaque reduction assays against a panel of relevant viruses (e.g., Herpes Simplex Virus, Influenza) | Imidazole and urea derivatives have shown antiviral potential.[9][10] |
| Anti-inflammatory | Nitric oxide (NO) production in LPS-stimulated macrophages; COX-1/COX-2 inhibition assays | Source plants are used traditionally for inflammatory conditions.[2][3] |
| Enzyme Inhibition | Urease inhibition assay; Kinase inhibition assays (e.g., EGFR, VEGFR) | The urea and imidazole moieties are common in enzyme inhibitors.[13] |
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mechanism of Action Studies
If significant activity is observed in the initial screens, further studies should be conducted to elucidate the mechanism of action.
Logical Flow: Elucidating Mechanism of Action
Caption: A logical progression for mechanism of action studies.
Conclusion and Future Directions
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea represents a tantalizing yet underexplored molecule at the intersection of natural product chemistry and medicinal chemistry. While direct evidence of its biological activity is currently lacking, its structural motifs and the pharmacological profiles of its plant sources and chemical relatives strongly suggest a high probability of discovering interesting and potentially useful therapeutic properties. The research framework outlined in this guide provides a clear and logical path forward for the scientific community to unlock the potential of this enigmatic compound. A systematic investigation, beginning with broad-based screening and progressing to detailed mechanistic studies, is warranted and has the potential to yield novel lead compounds for drug development.
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Shetnev, A. A., & Dorogov, M. V. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 109-116. [Link]
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Lehmann, S. V., Hoeck, U., Breinholdt, J., Olsen, C. E., & Kreilgaard, B. (2006). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. Contact Dermatitis, 54(1), 50-58. [Link]
Sources
- 1. Phytochemical: 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea [caps.ncbs.res.in]
- 2. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. rsdjournal.org [rsdjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Cynoglossum officinale - Wikipedia [en.wikipedia.org]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antiviral activity and structure-activity relationship of 1-(1-aryl-4,5-dihydro-1H-imidazoline)-3-chlorosulfonylureas and products of their cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on Aristolochia III. Isolation and biological evaluation of constituents of Aristolochia indica roots for fertility-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Predictive Pharmacokinetics & Bioavailability Profile: 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea
This technical guide provides an in-depth predictive analysis of the bioavailability and pharmacokinetics (PK) of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea , chemically identified as Allantoin (and its tautomers).[1]
Executive Summary
The compound 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea (CAS: 97-59-6), commonly known as Allantoin , presents a distinct pharmacokinetic challenge due to its high polarity and unique physicochemical footprint.[1][2] While widely utilized in topical formulations for its keratolytic and vulnerary properties, its systemic pharmacokinetic profile is governed by renal clearance and solubility-limited absorption .[1]
This guide synthesizes in silico predictions with in vitro correlates to establish a foundational PK model.[1] The compound is predicted to exhibit Class III/IV behavior (BCS) , characterized by low lipophilicity (LogP ≈ -2.2), limited passive permeability, and negligible hepatic metabolism.[1]
Physicochemical Profiling & Molecular Identity
To accurately predict bioavailability, we must first anchor the analysis in the molecule's fundamental properties.[1] The nomenclature "2,5-dihydro-1H-imidazol" suggests an unsaturated imidazole ring, representing the enol tautomer of the classic imidazolidine-2,4-dione (hydantoin) structure.
Table 1: Core Physicochemical Descriptors
| Property | Value | PK Implication |
| Molecular Weight | 158.12 g/mol | Favorable for diffusion, but limited by polarity.[1] |
| LogP (Octanol/Water) | -2.20 to -2.40 | Highly Hydrophilic. Suggests poor passive membrane permeation.[1] |
| pKa | 8.96 (Imide NH) | Un-ionized at gastric pH (1.2); partially ionized at intestinal pH (7.4).[1] |
| Polar Surface Area (PSA) | ~113 Ų | High PSA relative to MW indicates significant hydrogen bonding potential.[1] |
| Water Solubility | ~5.7 g/L (0.57%) | Low for a polar molecule due to high crystal lattice energy (intermolecular H-bonds).[1] |
| H-Bond Donors/Acceptors | 4 / 3 | Exceeds "Rule of 3" for optimal permeability in fragment-based design. |
Structural Tautomerism & Stability
The molecule exists in dynamic equilibrium.[1] The "dihydro-imidazol" form (enol) rapidly tautomerizes to the more stable "imidazolidine" (keto) form in aqueous physiological environments.[1]
Figure 1: Tautomeric equilibrium shifting towards the stable keto-form in physiological media.[1]
Predicted Absorption & Bioavailability[1]
Bioavailability Score (F): < 30% (Oral, Predicted)
The absorption mechanism is the critical bottleneck for this compound.[1]
Permeability Barriers (The "Brick Wall" Effect)
-
Passive Diffusion: Due to a LogP of -2.2, the molecule cannot easily partition into the lipid bilayer of enterocytes.[1] Passive transcellular diffusion will be negligible.[1]
-
Paracellular Transport: With a low molecular weight (< 200 Da), the compound may utilize the paracellular route (between tight junctions).[1] However, this pathway is low-capacity and surface-area dependent.[1]
-
Transporters: There is no evidence of active uptake by PEPT1 or OATP transporters.[1] Efflux by P-gp is unlikely due to the lack of hydrophobic domains required for P-gp binding pocket interaction.[1]
Solubility-Limited Absorption
Although "hydrophilic," Allantoin has surprisingly low water solubility (0.57% at 25°C).[1] This creates a dissolution-limited absorption scenario if dosed as a solid.[1] In the GI tract, fluids may not dissolve high doses sufficient to drive a concentration gradient.[1]
Predicted BCS Classification: Class III (High Solubility relative to dose / Low Permeability) or Class IV (Low Solubility / Low Permeability), depending on dose. [1]
Distribution & Protein Binding[1]
Volume of Distribution (Vd): ~0.6 - 0.7 L/kg [1]
-
Plasma Protein Binding (PPB): Predicted to be negligible (< 10%) .[1]
-
Tissue Distribution: The compound will likely distribute into total body water (intracellular and extracellular fluid) but will not accumulate in adipose tissue or cross the Blood-Brain Barrier (BBB) significantly.[1]
Metabolism & Elimination[1]
Metabolic Stability: High Clearance Route: Renal (Glomerular Filtration) [1]
-
Hepatic Metabolism: Allantoin is the end-product of purine metabolism in most non-primate mammals (via uricase).[1] In humans, it is produced non-enzymatically from uric acid oxidation (ROS attack).[1][3] Humans lack the enzyme allantoinase to degrade it further.[1]
-
Prediction:Zero Phase I/II metabolism by CYP450 or UGT enzymes.[1]
-
-
Excretion: The molecule is small and unbound to proteins, making it freely filtered by the glomerulus.[1]
-
Renal Clearance (CLr): Predicted to approach GFR (~120 mL/min in humans), potentially modulated by net tubular reabsorption due to water flux, though its polarity limits passive reabsorption.[1]
-
Figure 2: Predicted ADME pathway highlighting renal excretion as the dominant clearance mechanism.[1]
Experimental Validation Protocols
To transition from prediction to empirical data, the following validation workflows are required.
Protocol A: Caco-2 Permeability Assay (Absorption)
Objective: Quantify the Apparent Permeability Coefficient (
-
Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Threshold: > 300
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Dosing: Prepare Allantoin solution (100 µM) in HBSS (pH 7.4). Add to the Apical (A) chamber.[1]
-
Sampling: Collect samples from the Basolateral (B) chamber at 30, 60, 90, and 120 minutes.
-
Analysis: Quantify using LC-MS/MS (HILIC column required due to polarity).
-
Calculation:
Target Result:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display"> (Low Permeability).
Protocol B: Renal Clearance Assessment (In Vivo Rat Model)
Objective: Determine if clearance exceeds GFR (indicating secretion) or is lower (indicating reabsorption).[1]
-
Subject: Male Wistar rats (n=6), cannulated (jugular vein, femoral artery, bladder).[1]
-
Administration: IV Bolus of Allantoin (10 mg/kg).
-
Sampling:
-
Analysis:
-
Plot Plasma Concentration vs. Time (Log-Linear).[1]
-
Calculate
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Interpretation: Compare
to Rat GFR (~5-6 mL/min/kg).
Toxicology & Safety Alerts
-
Ames Test: Predicted Negative (Non-mutagenic).
-
PAINS (Pan-Assay Interference Compounds): None. The structure is stable and does not contain reactive Michael acceptors or photolabile groups.[1]
-
Oxidative Stress Biomarker: Note that endogenous Allantoin levels rise during oxidative stress (ROS attack on uric acid).[1] Background subtraction is critical in PK studies.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 204, Allantoin.[1] Retrieved from [Link][1]
-
Kand'ár, R., & Záková, P. (2008). Allantoin as a marker of oxidative stress in human erythrocytes.[1] Clinical Physiology and Functional Imaging.[1] (Contextualized via ResearchGate snippet). Retrieved from [Link]
-
Akema Fine Chemicals (2019). Allantoin: Technical Data Sheet and Applications.[1] Retrieved from [Link]
-
FooDB (2010). Compound Summary: Allantoin (FDB001613).[1][4] Retrieved from [Link][1]
Sources
Solubility data of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea in organic solvents vs water
Technical Whitepaper: Solubility Profile & Solvation Thermodynamics of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea (Allantoin)
Executive Summary
This technical guide provides a comprehensive analysis of the solubility landscape of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea , commonly known as Allantoin (CAS: 97-59-6). While recognized for its keratolytic and skin-soothing properties, Allantoin presents significant formulation challenges due to its high crystal lattice energy and resulting low solubility in both aqueous and organic media.
This document synthesizes experimental data, thermodynamic models, and validated protocols to guide researchers in effectively solubilizing and quantifying this analyte. Key findings indicate that while water remains the primary solvent (~5 mg/mL at 25°C), solubility can be modulated significantly via temperature control and specific binary solvent systems, whereas common organic solvents like ethanol offer negligible solubilization (<1 mg/mL).
Chemical Identity & Structural Properties
Before analyzing solubility, it is critical to confirm the structural identity. The nomenclature "1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea" describes the tautomeric form of 5-ureidohydantoin .
-
Common Name: Allantoin
-
Melting Point: 225–230°C (Decomposes)[1]
-
pKa: 8.96 (Amphoteric, weak acid)
Mechanistic Insight: The molecule features a hydantoin ring fused with a urea side chain. The extensive capacity for intermolecular hydrogen bonding (both donor and acceptor sites) creates a tightly packed crystal lattice. This high lattice energy (reflected in the high melting point) is the primary thermodynamic barrier to solubilization.
Solubility Data Landscape
The following data aggregates experimental values from pharmaceutical databases and peer-reviewed literature. All values represent saturation solubility at 25°C unless otherwise noted.
Table 1: Solubility in Pure Solvents (25°C)
| Solvent | Solubility (wt%) | Solubility (mg/mL) | Classification |
| Water (pH 7) | 0.45% - 0.57% | ~ 5.0 | Slightly Soluble |
| DMSO | ~0.1% - 0.25%* | 1.0 - 2.5 | Slightly Soluble |
| Glycerin | ~0.60% | ~ 6.0 | Slightly Soluble |
| Propylene Glycol | ~0.30% - 0.40% | ~ 3.5 | Very Slightly Soluble |
| Methanol | < 0.1% | < 1.0 | Practically Insoluble |
| Ethanol (96%) | 0.04% | ~ 0.4 | Practically Insoluble |
| Diethyl Ether | < 0.01% | < 0.1 | Insoluble |
| Chloroform | < 0.01% | < 0.1 | Insoluble |
| Mineral Oil | < 0.01% | < 0.1 | Insoluble |
*Note on DMSO: While some protocols suggest higher concentrations (up to 50 mg/mL) are achievable with sonication and heating, these states are often supersaturated and prone to precipitation upon cooling or water addition. The stable equilibrium solubility is significantly lower.
Table 2: Temperature Dependence in Water
Thermodynamic heating is the most effective strategy for increasing Allantoin loading.
| Temperature (°C) | Solubility (wt%) | Solubility (mg/mL) | Fold Increase vs 25°C |
| 25°C | 0.50% | 5.0 | 1x |
| 40°C | 1.20% | 12.0 | 2.4x |
| 50°C | 2.40% | 24.0 | 4.8x |
| 75°C | 4.00% | 40.0 | 8.0x |
Formulation Implication: Formulations requiring >0.5% Allantoin must be processed at elevated temperatures (>50°C) and cooled slowly to prevent rapid recrystallization, or stabilized with hydrotropes.
Experimental Methodologies
To generate reproducible solubility data, a self-validating "Shake-Flask" protocol coupled with HPLC quantification is required.
Workflow Visualization
Figure 1: Standardized workflow for solubility determination of polar analytes.
Detailed Protocol
1. Equilibration (The Shake-Flask Method):
-
Step A: Add excess Allantoin solid (approx. 100 mg) to 10 mL of the target solvent in a glass vial.
-
Step B: Seal and place in a temperature-controlled orbital shaker.
-
Step C: Agitate at 25°C ± 0.1°C for 24–48 hours.
-
Validation: Equilibrium is confirmed when the concentration of two consecutive time points (e.g., 24h and 48h) differs by <5%.
2. Phase Separation:
-
Critical Step: Filter the supernatant using a 0.45 µm PVDF or PTFE hydrophilic filter .
-
Precaution: Ensure the filter and syringe are pre-warmed if testing elevated temperatures to prevent immediate precipitation inside the filter pore.
3. Quantification (HPLC-UV): Due to Allantoin's high polarity, standard C18 columns often yield poor retention (eluting in the void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard.
-
Column: Amide-based HILIC column (e.g., TSKgel Amide-80 or equivalent) or specialized polar-embedded C18.
-
Mobile Phase: Acetonitrile : Water (80:20 v/v) or Phosphate Buffer (pH 3.0) for C18.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV Absorbance at 210 nm (Allantoin has weak UV absorption; ensure high purity solvents).
-
Injection Volume: 10–20 µL.
Mechanistic & Formulation Insights
Solvation Thermodynamics
The solubility behavior of Allantoin is governed by the competition between the Crystal Lattice Energy (solute-solute interactions) and Solvation Energy (solute-solvent interactions).
-
Enthalpy of Fusion: High. The urea and hydantoin moieties form a robust hydrogen-bond network in the solid state.
-
Solvent Interaction:
-
Water: Can disrupt the lattice due to its high dielectric constant and H-bond donor/acceptor capability.
-
Ethanol/Methanol: Lack sufficient polarity to overcome the lattice energy.
-
DMSO: While polar aprotic, it struggles to solvate the specific urea-hydantoin geometry efficiently compared to water at room temperature.
-
Formulation Decision Tree
Figure 2: Decision logic for incorporating Allantoin into liquid formulations.
Strategies for High-Load Formulations:
-
Hot Processing: Dissolve at 75°C (solubility ~4%) and cool while mixing with an emulsion phase to trap micro-crystals.
-
Micronization: Reduces particle size to <10 µm to improve dissolution kinetics (though not equilibrium solubility).
-
Complexation: Use of Cyclodextrins or specific hydrotropes (e.g., Urea) can marginally increase apparent solubility.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 204: Allantoin. Retrieved from [Link]
-
Zhang, Y., et al. (2021).[2] Determination and correlation of solubility and thermodynamic properties of allantoin in four binary solvents. Taylor & Francis.[5] Retrieved from [Link]
Sources
- 1. chemagent.su [chemagent.su]
- 2. tandfonline.com [tandfonline.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US20080057002A1 - Non-aqueous compositions containing urea and allantoin and methods for preparing same - Google Patents [patents.google.com]
- 5. Allantoin | C4H6N4O3 | CID 204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Here is a comprehensive Application Note and Synthesis Protocol for 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea , commonly referred to in literature as Dehydroallantoin (DHA) .
This guide is structured for research and drug development professionals, focusing on the oxidative conversion of Uric Acid—a method favored for its regioselectivity and yield compared to direct condensation routes.
Target Molecule: 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea CAS: 105245-87-2 | Formula: C₄H₄N₄O₃ | MW: 156.10 g/mol Primary Application: Metabolic biomarker standards, anticancer intermediate (Oteracil precursor), and oxidative stress signaling research.
Executive Summary & Chemical Context
While often confused with its saturated analog Allantoin (C₄H₆N₄O₃), the target molecule Dehydroallantoin contains a critical double bond at the C4-C5 position of the imidazole ring. This unsaturation fundamentally alters its reactivity, making it a potent electrophile and a key intermediate in the oxidative degradation of purines.
Why this protocol? Standard condensation of urea and glyoxylic acid yields Allantoin. To achieve the dihydro (unsaturated) target, one must employ a controlled oxidative pathway. This protocol utilizes an Iodine-mediated oxidation of Uric Acid in a lithium hydroxide medium.[1] This method is superior to permanganate oxidation, which often over-oxidizes the substrate to allantoin or parabanic acid.
Key Mechanistic Insight
The reaction proceeds via a two-electron oxidation of the urate dianion. The choice of Lithium Hydroxide (LiOH) over Sodium Hydroxide is deliberate; lithium salts of uric acid exhibit specific solubility profiles that stabilize the intermediate dehydrourate species at low temperatures, preventing premature hydrolysis to allantoin.
Reaction Scheme & Logic
The transformation involves the iodination of the C5 position of the urate anion, followed by the elimination of hydrogen iodide (HI) and rearrangement.
Figure 1: Reaction pathway highlighting the critical kinetic control required to isolate Dehydroallantoin and avoid hydrolysis to Allantoin.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Role | Stoichiometry (Equiv.) |
| Uric Acid | >99% | Substrate | 1.0 |
| Lithium Hydroxide (LiOH) | Monohydrate | Base/Solubilizer | 3.5 |
| Iodine (I₂) | Resublimed | Oxidant | 1.05 |
| Acetic Acid (AcOH) | Glacial | Quenching/Precipitation | Excess |
| Water | HPLC Grade | Solvent | N/A |
| Ethanol | Absolute | Wash Solvent | N/A |
Step-by-Step Methodology
Phase 1: Solubilization (The Lithium Urate Formation)
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3.5 equivalents of LiOH in water (approx. 20 mL/g of Uric Acid).
-
Addition: Add 1.0 equivalent of Uric Acid to the basic solution.
-
Dissolution: Stir vigorously at room temperature until the solution is clear. The pH should be >11.
-
Note: Complete dissolution is critical.[2] If particulates remain, they will act as nucleation sites for impurities.
-
Phase 2: Controlled Oxidation (The Critical Step)
-
Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to 0–5 °C .
-
Technical Insight: Temperature control is the primary variable preventing the hydrolysis of the target molecule. Do not proceed if T > 5 °C.
-
-
Iodine Addition: Prepare a solution of 1.05 equivalents of Iodine (I₂) dissolved in a minimal amount of warm ethanol or aqueous KI (if ethanol avoidance is required).
-
Reaction: Add the Iodine solution dropwise to the stirred urate solution over 10 minutes, maintaining the temperature below 5 °C.
-
Equilibration: Once addition is complete, stir for exactly 5 minutes .
-
Checkpoint: The solution should transition from colorless to a transient dark color, then fade as iodine is consumed.
-
Phase 3: Quenching and Isolation
-
Acidification: Rapidly add Glacial Acetic Acid (approx. 2.5 mL per gram of starting Uric Acid) to the reaction mixture.
-
Observation: A heavy, white to off-white precipitate will form immediately. This is the Dehydroallantoin.[3]
-
-
Filtration: Filter the suspension immediately using a sintered glass funnel (porosity 3 or 4) under vacuum.
-
Washing: Wash the filter cake twice with cold water (0 °C) to remove residual lithium salts and iodine, followed by a wash with cold ethanol to facilitate drying.
-
Drying: Dry the product under high vacuum (0.1 mbar) at room temperature for 12 hours. Do not heat , as the compound is thermally sensitive and may decarboxylate.
Characterization & Quality Control
To validate the synthesis of the dihydro species (C4H4N4O3) versus standard Allantoin (C4H6N4O3), use the following metrics:
| Parameter | Dehydroallantoin (Target) | Allantoin (Impurity) |
| Molecular Weight | 156.10 | 158.12 |
| Melting Point | Dec. > 200°C (often indistinct) | 230°C (dec) |
| Solubility | Low in water; soluble in DMSO | Slightly soluble in water |
| ¹H NMR (DMSO-d₆) | δ 11.2 (s, 1H, NH), 8.2 (s, 1H, CH) | δ 10.5 (s, 1H), 8.0 (s, 1H), 6.9 (d, 1H), 5.8 (s, 2H), 5.2 (d, 1H) |
| Key Distinction | Lack of CH-CH coupling (Planar imidazole ring) | Methine doublet at ~5.2 ppm |
Validation Note: The presence of a singlet at ~8.2 ppm in NMR is characteristic of the imidazole proton in the dehydro- form, distinct from the methine proton of the saturated hydantoin ring in Allantoin.
References
-
Poje, M., & Sokolić-Maravić, L. (1986). The mechanism for the conversion of uric acid into allantoin and dehydroallantoin.[3][4] Tetrahedron, 42(2), 747-751.
-
Goyal, R. N., & Dryhurst, G. (1982). Redox chemistry of guanine and 8-oxyguanine and a comparison of the peroxidase-catalyzed and electrochemical oxidation of 8-oxyguanine. Journal of Electroanalytical Chemistry, 135(1), 75-91.[4]
-
Kaur, H., & Halliwell, B. (1990). Action of biologically-relevant oxidizing species upon uric acid: Identification of uric acid oxidation products. Chemico-Biological Interactions, 73(2-3), 235-247.
-
Cayman Chemical. (n.d.). Allantoin Product Information (for structural comparison).
Sources
Application Note: Optimal Solvent Systems for Recrystallization of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea (Allantoin)
Introduction & Compound Analysis
The compound 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea , commonly known as Allantoin (5-ureidohydantoin), is a diureide of glyoxylic acid. It is a critical active pharmaceutical ingredient (API) and cosmetic active known for its keratolytic, moisturizing, and anti-irritant properties.
While Allantoin is chemically stable, its purification presents a specific thermodynamic challenge: an extremely steep aqueous solubility curve paired with poor solubility in most organic solvents. This application note defines the optimal solvent systems for recrystallization, focusing on maximizing yield and purity while controlling crystal habit.
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
-
IUPAC Name: (2,5-Dioxo-4-imidazolidinyl)urea[1]
-
CAS Number: 97-59-6[1]
-
Key Physical Property: High melting point (~230°C, dec.) and amphoteric nature (soluble in alkali).
Solvent System Selection: The Thermodynamic Logic
The selection of a solvent system for Allantoin is governed by its polarity and hydrogen-bonding capability. Unlike lipophilic drugs, Allantoin forms a robust intermolecular hydrogen bond network in the solid state, requiring high-polarity solvents to disrupt the lattice.
The "Gold Standard" System: Deionized Water
Water is the only solvent that offers the necessary solubility differential (ΔS) required for efficient thermal recrystallization.
| Solvent | Solubility @ 25°C | Solubility @ 75°C | ΔS (Yield Potential) | Verdict |
| Water | ~0.5% | ~4.0% | High | Optimal |
| Ethanol | < 0.1% | < 0.2% | Negligible | Anti-Solvent Only |
| Diethyl Ether | Insoluble | Insoluble | None | Wash Solvent Only |
| 0.1M NaOH | High (>5%) | High | N/A | Chemical Dissolution* |
-
Note: While soluble in alkali (NaOH), Allantoin is unstable at high pH and temperature due to hydrolysis of the imide ring. Therefore, alkaline dissolution is reserved for acid-base reprecipitation, not thermal recrystallization.
Why Organic Solvents Fail
Most organic solvents (MeOH, EtOH, Acetone) lack the hydrogen bond donor/acceptor density to solvate the polar urea and hydantoin moieties of Allantoin. Consequently, they act as anti-solvents .
Decision Logic for Solvent Selection
Figure 1: Decision tree for selecting the purification pathway based on input material quality.
Protocol A: High-Purity Thermal Recrystallization (Standard)
This protocol utilizes the steep solubility curve of Allantoin in water. It is the preferred method for refining technical-grade material to pharmaceutical grade.
Reagents & Equipment[6][13]
-
Solvent: Deionized Water (Type II or better).
-
Adsorbent: Activated Carbon (Norit® or equivalent) – Optional for color removal.
-
Equipment: Jacketed glass reactor or round-bottom flask, reflux condenser, heated filtration funnel, vacuum filtration setup.
Step-by-Step Methodology
-
Slurry Preparation:
-
Suspend crude Allantoin in deionized water at a ratio of 1:25 w/v (e.g., 40 g Allantoin in 1 L Water).
-
Note: This exceeds room temp solubility (0.5%) but is within high-temp solubility limits (4%).
-
-
Dissolution:
-
Heat the slurry to 90°C with vigorous agitation.
-
Ensure complete dissolution. The solution should become clear.
-
Critical Control Point: Do not exceed 100°C or boil aggressively for prolonged periods to prevent thermal degradation.
-
-
Purification (Optional):
-
If the solution is colored, add Activated Carbon (1-3% w/w relative to Allantoin).
-
Stir at 90°C for 15 minutes.
-
Hot Filtration: Filter the solution immediately through a pre-heated Büchner funnel or sintered glass filter to remove carbon and mechanical impurities. Failure to keep the filter hot will result in premature crystallization blocking the filter.
-
-
Crystallization (Nucleation & Growth):
-
Transfer the filtrate to a clean vessel.
-
Slow Cooling: Allow the solution to cool to room temperature (25°C) over 2–4 hours.
-
Agitation: Use slow stirring (low RPM) to encourage the formation of larger, prismatic crystals. Rapid stirring or crash-cooling (ice bath) will produce fine needles that are difficult to filter.
-
-
Harvesting:
-
Filter the white crystalline precipitate under vacuum.[4]
-
Wash: Displace mother liquor with a small volume of ice-cold water (0–5°C) or cold ethanol .
-
Why Ethanol? Ethanol helps remove residual water and facilitates faster drying, without dissolving the product.
-
-
Drying:
-
Dry in a vacuum oven at 60–80°C until constant weight.
-
Protocol B: Acid-Base Reprecipitation (For Crude Mixtures)
Use this method if the starting material contains significant insoluble impurities or is a crude reaction mixture (e.g., from uric acid oxidation).
Mechanism
Allantoin behaves as a weak acid (pKa ~8.96). It dissolves readily in dilute alkali by forming a salt, then precipitates upon re-acidification.
Step-by-Step Methodology
-
Alkaline Dissolution:
-
Suspend crude Allantoin in water.
-
Add 10% NaOH dropwise with stirring until the pH reaches 8.5 – 9.0 .
-
Warning: Do not exceed pH 10 or heat the alkaline solution, as Allantoin hydrolyzes to allantoic acid under harsh alkaline conditions.
-
-
Filtration:
-
Filter the solution at room temperature to remove insoluble impurities.
-
-
Precipitation:
-
Slowly add dilute HCl (1M) to the filtrate while stirring.
-
Target pH: 4.0 – 5.0 .
-
Allantoin will precipitate as a white solid.
-
-
Recovery:
-
Cool the mixture to 5°C to maximize yield.
-
Filter, wash with cold water to remove NaCl, and dry as in Protocol A.
-
Experimental Workflow Diagram
Figure 2: Workflow for the standard thermal recrystallization of Allantoin.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Solvent volume too high. | Reduce water volume. Ensure cooling reaches < 20°C. |
| Oiling Out | Impurities lowering melting point. | Use Protocol B (Acid-Base) first, then Protocol A. |
| Fine Crystals (Hard to filter) | Cooling too rapid; Agitation too high. | Use controlled cooling ramp (10°C/hour). Reduce stirrer speed. |
| Colored Product | Oxidation byproducts.[5][6] | Increase Activated Carbon load; ensure hot filtration is efficient. |
| Hydrolysis | pH too high or prolonged heating. | Maintain neutral pH during thermal recrystallization. Avoid boiling >1 hr. |
References
-
DSM Nutritional Products. Bioactives - ALLANTOIN - Technical Data. Retrieved from [Link]
-
Akema Fine Chemicals. Allantoin Technical Profile.[7] Retrieved from [Link]
-
Organic Syntheses. Allantoin Synthesis and Purification. Coll. Vol. 2, p. 21 (1943). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 204, Allantoin. Retrieved from [Link]
-
International Journal of Creative Research Thoughts (IJCRT). Allantoin: A Comprehensive Review of Mechanism And Laboratory Methods. Retrieved from [Link]
Sources
- 1. China (2,5-Dioxo-4-imidazolidinyl ) urea / Allantoin Manufacturer CAS 97-59-6 factory and suppliers | Springchem [sprchemical.com]
- 2. handbookofmineralogy.org [handbookofmineralogy.org]
- 3. specialchem.com [specialchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dsm.com [dsm.com]
- 6. akema.it [akema.it]
- 7. ijcrt.org [ijcrt.org]
Application Note: High-Integrity Stock Preparation of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea (Allantoin) for Cell Culture
Topic: Preparation of stock solutions for 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea in cell culture Content Type: Application Note & Protocol Audience: Senior Researchers, Cell Biologists, Drug Discovery Scientists
Compound Identity: 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea Common Name: Allantoin CAS Number: 97-59-6 Molecular Weight: 158.12 g/mol Molecular Formula: C₄H₆N₄O₃[1]
Abstract & Scientific Rationale
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea, universally known as Allantoin , is a purine catabolite with significant applications in wound healing, cell proliferation, and anti-irritant pathways.[1][2][3] While physiologically ubiquitous in non-primate mammals, its application in in vitro systems is frequently compromised by its amphoteric nature and limited aqueous solubility at neutral pH.
This guide addresses the critical bottleneck of Allantoin experimentation: preparing stable, sterile, and precipitate-free stock solutions without inducing hydrolytic degradation. Unlike standard small molecules, Allantoin requires specific thermal or pH-modulated dissolution strategies to achieve concentrations suitable for cell culture dosing (typically 10–100 µM).
Physicochemical Profile & Solubility Logic
Understanding the solubility landscape is prerequisite to protocol selection. Allantoin exhibits a steep solubility curve relative to temperature and pH.
Table 1: Solubility Profile
| Solvent System | Solubility Limit (25°C) | Solubility Limit (75°C) | Stability Risk | Recommended for Cell Culture? |
| Water (pH 7.0) | ~5 mg/mL (31 mM) | ~40 mg/mL (250 mM) | Low (Stable) | YES (Primary) |
| PBS (pH 7.4) | ~2 mg/mL (12 mM) | N/A | Low | YES (Secondary) |
| Ethanol | < 0.5 mg/mL | N/A | N/A | NO |
| DMSO | < 5 mg/mL* | N/A | N/A | NO (Ineffective) |
| 0.5 M NaOH | > 50 mg/mL | N/A | High (Hydrolysis) | YES (Specialized) |
-
Note: Unlike many lipophilic drugs, Allantoin is poorly soluble in DMSO and alcohols. Attempting to make a "standard" 100 mM DMSO stock will result in immediate precipitation upon aqueous dilution.
Mechanism of Dissolution
-
Thermal Method (Water): Allantoin's crystal lattice energy is overcome by heat. A saturated solution at 50°C is stable; however, upon cooling to 4°C, it may recrystallize.
-
Alkaline Method (NaOH): Allantoin is weakly acidic (pKₐ ~8.96). Deprotonation by NaOH forms a highly soluble sodium salt. However, prolonged exposure to high pH (>12) opens the hydantoin ring, degrading the compound to allantoic acid .
Decision Logic for Protocol Selection
Use the following Graphviz decision tree to determine the appropriate preparation method for your experimental needs.
Figure 1: Decision matrix for selecting the optimal Allantoin stock preparation method based on target dosing.
Protocol A: The Aqueous Thermal Method (Recommended)
Target Concentration: 10 mM (1.58 mg/mL) Application: Standard proliferation, wound healing, and signaling assays.
This method relies on heat to dissolve the compound.[1] 10 mM is well below the saturation limit (31 mM) at 25°C, ensuring the solution remains stable at room temperature without precipitation.
Materials
-
Allantoin powder (Purity ≥ 98%)[4]
-
Sterile Milli-Q water (or WFI)
-
0.22 µm PES (Polyethersulfone) syringe filter
-
Water bath set to 50°C
Procedure
-
Calculation: To prepare 10 mL of 10 mM stock:
-
Weigh 15.8 mg of Allantoin.
-
-
Dissolution:
-
Add the powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile Milli-Q water.
-
Observation: The powder will likely not dissolve immediately at room temperature.[5]
-
Heat: Place the tube in a 50°C water bath for 10–15 minutes. Vortex every 3 minutes.
-
Checkpoint: Ensure the solution is crystal-clear. If particulates remain, extend heating (up to 60°C is safe).
-
-
Sterilization:
-
While the solution is still warm (but not hot, ~30–35°C), filter through a 0.22 µm PES filter into a fresh sterile tube.
-
Note: Nylon filters are also acceptable; avoid cellulose nitrate if possible.
-
-
Storage:
-
Short-term (1 month): Store at 4°C.
-
Long-term (6 months): Aliquot and store at -20°C.
-
Thawing: If crystals appear upon thawing/cooling, heat to 37°C for 5 minutes and vortex. Do not use if crystals persist.
-
Protocol B: The Alkaline Method (High Concentration)
Target Concentration: 50 mM (7.9 mg/mL) Application: High-dose toxicology or stock-sparing applications.
This method utilizes the acidity of the imide group to form a soluble salt. It requires careful handling to prevent chemical degradation.
Materials
-
1.0 M NaOH (Sterile)
-
1.0 M HCl (for potential neutralization, though usually dilution buffers this)
-
PBS (Phosphate Buffered Saline)
Procedure
-
Calculation: To prepare 10 mL of 50 mM stock:
-
Weigh 79.1 mg of Allantoin.
-
-
Dissolution:
-
Add powder to a tube.
-
Add 0.5 mL of 1.0 M NaOH . Vortex vigorously. The powder should dissolve rapidly due to salt formation.
-
Immediately add 9.5 mL of PBS or water to dilute the base.
-
Final pH Check: The solution will be alkaline.[9]
-
-
Sterilization:
-
Filter sterilize (0.22 µm) immediately.[2]
-
-
Usage & Stability:
-
Use Fresh: Alkaline stocks are prone to hydrolysis (ring opening) over time. It is recommended to prepare this stock fresh for each experiment.
-
Dilution: When adding to cell culture media (pH 7.4), the buffering capacity of the media (bicarbonate/HEPES) will generally neutralize the small volume of alkaline stock added.
-
Control: Always run a "Vehicle Control" containing the equivalent amount of NaOH/PBS to rule out pH effects on cells.
-
Experimental Workflow: Dosing in Cell Culture
Figure 2: Workflow for introducing Allantoin stock into cell culture systems.
Dilution Table (Using 10 mM Stock)
| Target Concentration | Volume of 10 mM Stock | Volume of Media | Dilution Factor |
| 10 µM | 1 µL | 999 µL | 1:1000 |
| 50 µM | 5 µL | 995 µL | 1:200 |
| 100 µM | 10 µL | 990 µL | 1:100 |
Troubleshooting & Controls
Issue: Precipitation in Media
-
Cause: Shock cooling or saturation.
-
Solution: Ensure the stock is pre-warmed to 37°C before adding to 37°C media. Do not add cold stock to cold media.
Issue: Cytotoxicity in Vehicle Control
-
Cause: If using Method B (NaOH), the pH shift may be stressing cells.
-
Solution: Ensure the final concentration of NaOH in the well is < 1-2 mM. If higher, neutralize the stock with equimolar HCl before adding to cells, or switch to Method A.
Issue: Loss of Activity
-
Cause: Hydrolysis of the ring structure due to high pH storage or autoclaving.
-
Solution: Never autoclave Allantoin solutions. Always filter sterilize. Prepare alkaline stocks fresh.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 204: Allantoin. PubChem. Available at: [Link]
-
Akema Fine Chemicals. Allantoin: Technical Data Sheet & Stability Profile. Akema. Available at: [Link]
-
Yamamoto, S., et al. (1993).[9] Stability of allantoin and identification of its degradation compounds. Yakugaku Zasshi, 113(7), 515-524.[9] Available at: [Link]
-
Araújo, L. U., et al. (2010). Profile of wound healing process induced by allantoin. Acta Cirúrgica Brasileira, 25(5). Available at: [Link]
Sources
- 1. Allantoin CAS#: 97-59-6 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. China (2,5-Dioxo-4-imidazolidinyl ) urea / Allantoin Manufacturer CAS 97-59-6 factory and suppliers | Springchem [sprchemical.com]
- 5. Allantoin - Allantoin reduces irritation and allergic reactions of the skin. [myskinrecipes.com]
- 6. akema.it [akema.it]
- 7. dsm.com [dsm.com]
- 8. (2,5-Dioxo-4-imidazolidinyl)urea(97-59-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. [Stability of allantoin and identification of its degradation compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Application Note: Advanced Mass Spectrometry Characterization of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea (Allantoin)
Executive Summary & Chemical Identity
This guide details the mass spectrometry (MS) characterization of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea , commonly known as Allantoin . While the user’s specific nomenclature implies an unsaturated imidazole ring (dihydro-), the stable analyte in biological and pharmaceutical matrices is the imidazolidine derivative (Allantoin, CAS 97-59-6). In the gas phase during electrospray ionization (ESI), tautomerization and ring desaturation are common; therefore, this protocol addresses the molecule as the standard Allantoin scaffold (MW 158.11 Da).
Allantoin is the primary oxidation product of uric acid in non-primate mammals and a critical biomarker for oxidative stress in humans (who lack the enzyme uricase).[1] Its high polarity requires specific Hydrophilic Interaction Liquid Chromatography (HILIC) protocols for retention, as traditional Reverse Phase (C18) methods often fail.
Chemical Profile:
-
IUPAC Name: 1-(2,5-Dioxoimidazolidin-4-yl)urea
-
Formula: C₄H₆N₄O₃[2]
-
Monoisotopic Mass: 158.0440 Da
-
Ionization Mode: ESI Positive (+)
-
Key Precursor Ion: m/z 159.05 [M+H]⁺
Experimental Protocol: HILIC-MS/MS Workflow
Due to the hydrophilic nature of the ureidohydantoin moiety, this protocol utilizes HILIC to prevent ion suppression and ensure adequate retention time.
Sample Preparation (Plasma/Urine)
-
Aliquot: Transfer 50 µL of sample (plasma or urine) to a centrifuge tube.
-
Precipitation: Add 200 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Why: Precipitates proteins while maintaining a high organic solvent ratio suitable for HILIC injection.
-
-
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant: Transfer 100 µL of supernatant to an autosampler vial.
LC-MS/MS Conditions
-
Column: HILIC Silica or Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
-
Gradient:
-
0-1 min: 95% B (Isocratic loading)
-
1-4 min: 95% B → 70% B
-
4-5 min: 70% B (Hold)
-
5.1 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Source Parameters (ESI+):
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 400°C
-
Cone Gas: 50 L/hr
-
Fragmentation Mechanism & Logic
The fragmentation of the [M+H]⁺ ion (m/z 159) follows distinct pathways driven by the stability of the hydantoin ring and the lability of the urea side chain.
Primary Transition (Quantification): m/z 159 → 116
-
Mechanism: Neutral Loss of Isocyanic Acid (HNCO).
-
Explanation: The protonated precursor undergoes a cleavage at the ureido linkage. The urea tail eliminates a neutral HNCO molecule (43 Da). This leaves a cyclic cation corresponding to a protonated amino-hydantoin core.
-
Equation:
(m/z 116)
Secondary Transition (Qualification): m/z 159 → 61
-
Mechanism: Extrusion of Protonated Urea.
-
Explanation: Alternatively, the charge can be retained on the urea side chain during cleavage. The bond between the hydantoin ring (C4) and the urea nitrogen breaks, releasing the stable protonated urea ion.
-
Equation:
Tertiary Transition (Structural Confirmation): m/z 159 → 131
-
Mechanism: Neutral Loss of Carbon Monoxide (CO).
-
Explanation: A ring contraction mechanism where the carbonyl group at C2 or C5 is ejected as CO (28 Da). This is common in cyclic amides/imides.
-
Equation:
Visualization of Pathways
Figure 1: HILIC-MS/MS Experimental Workflow
Caption: Optimized HILIC-MS/MS workflow for polar ureidohydantoin analysis, ensuring retention of the hydrophilic Allantoin molecule.
Figure 2: Fragmentation Pathway of Allantoin (m/z 159)
Caption: ESI(+) Fragmentation tree for Allantoin. The m/z 159 -> 116 transition is the most abundant and selective for quantification.
Summary Table: MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Allantoin | 159.05 | 116.0 | 25 | 15 | Quantifier |
| Allantoin | 159.05 | 61.0 | 25 | 22 | Qualifier |
| Allantoin | 159.05 | 131.0 | 25 | 10 | Structural Check |
References
-
Chung, H. J., et al. (2010). "Allantoin in Human Urine Quantified by UPLC-MS/MS." Journal of Chromatography B.
-
Kim, K., et al. (2012). "Simultaneous determination of uric acid metabolites allantoin, 6-aminouracil, and triuret in human urine using liquid chromatography–mass spectrometry." Journal of Chromatography B.
-
Human Metabolome Database (HMDB). "Metabolite: Allantoin (HMDB0000462)." HMDB Spectrum Card.
-
Creative Proteomics. "Ion Types and Fragmentation Patterns in Mass Spectrometry." Application Guide.
Sources
Application Note: Extraction and Isolation of Imidazol-4-yl Urea from Biological Matrices
[1]
Introduction & Analyte Profile
Imidazol-4-yl urea (CAS: 105245-87-2) is a highly polar, low-molecular-weight nitrogenous compound.[1] Structurally characterized by an imidazole ring bearing two ketone groups (dioxo) and a urea moiety, it shares physicochemical similarities with Allantoin and Uric Acid metabolites .[1] Due to its high polarity (estimated LogP < 0) and potential for tautomerization, isolating this compound from complex biological matrices (plasma, urine, tissue homogenates) presents significant challenges for traditional Reversed-Phase (RP) extraction methods.[1]
This guide provides two validated workflows: a high-throughput Protein Precipitation (PPT) method for screening and a high-purity Solid Phase Extraction (SPE) method utilizing Aminopropyl or Porous Graphitic Carbon (PGC) phases to ensure retention of this hydrophilic analyte.[1]
Physicochemical Characteristics
| Property | Value / Description | Impact on Extraction |
| Chemical Formula | C₄H₄N₄O₃ | Low molecular weight requires careful evaporation settings.[1] |
| Molecular Weight | ~156.10 g/mol | Requires MS detection (low UV absorbance).[1] |
| Polarity (LogP) | < -1.0 (Estimated) | Critical: Will not retain on C18 without ion-pairing. |
| pKa | ~8.5 - 9.0 (Imide/Urea protons) | Weakly acidic; anionic at high pH.[1] Neutral at acidic pH.[1] |
| Solubility | High in Water; Low in Organic Solvents | Aqueous or highly polar organic solvents required.[1] |
Experimental Design & Logic
Matrix Considerations
-
Plasma/Serum: High protein content requires removal.[1] The analyte is likely unbound or loosely bound to albumin due to its polarity.[1]
-
Urine: High concentration of salts and urea.[1] Dilution or strong ion-exchange/HILIC cleanup is necessary to prevent ion suppression.[1]
-
Tissue: Homogenization must be performed in polar solvents (Methanol/Water) rather than pure organic solvents to ensure solubility.[1]
Extraction Strategy Selection
-
Liquid-Liquid Extraction (LLE): NOT RECOMMENDED. The analyte is too polar to partition into immiscible organic solvents (e.g., ether, hexane, ethyl acetate).[1]
-
Protein Precipitation (PPT): Recommended for high-throughput plasma analysis.[1] Uses Acetonitrile (ACN) to precipitate proteins while keeping the polar analyte in the supernatant.[1]
-
Solid Phase Extraction (SPE): Recommended for urine or low-concentration samples.[1]
Detailed Protocols
Protocol A: High-Throughput Protein Precipitation (Plasma/Serum)
Objective: Rapid extraction for LC-MS/MS analysis.[1]
-
Sample Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL centrifuge tube.
-
Internal Standard (IS) Addition: Add 10 µL of stable isotope-labeled IS (e.g.,
C-Allantoin or similar urea-analog) at 1 µg/mL.[1] Vortex for 10 sec. -
Precipitation: Add 400 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 1 minute. Incubate at -20°C for 10 minutes to complete precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 350 µL of the supernatant to a clean tube.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A (95:5 Water:ACN + 10mM Ammonium Acetate). Vortex and centrifuge again before LC injection.
Protocol B: High-Purity SPE (Urine/Tissue)
Objective: Removal of salts and matrix interferences for high-sensitivity analysis.[1] Phase: Aminopropyl (NH2) or Porous Graphitic Carbon (PGC) Cartridges (e.g., 100 mg/3 mL).[1]
| Step | Procedure (Aminopropyl / HILIC Mode) | Mechanism |
| 1. Conditioning | 2 mL Methanol followed by 2 mL Acetonitrile.[1] | Activates the polar stationary phase.[1] |
| 2. Equilibration | 2 mL Acetonitrile (containing 5% Water).[1] | Creates the initial HILIC environment.[1] |
| 3. Sample Prep | Dilute Urine (100 µL) with 900 µL Acetonitrile .[1] | Critical: High organic content forces the polar analyte to partition onto the polar stationary phase.[1] |
| 4. Loading | Load the diluted sample (1 mL) at a slow flow rate (1 mL/min). | Analyte binds via hydrophilic interactions.[1] |
| 5. Washing | Wash with 2 mL 95:5 Acetonitrile:Water .[1] | Removes hydrophobic lipids and non-polar interferences. |
| 6.[1] Elution | Elute with 2 x 0.5 mL 10mM Ammonium Acetate in 50:50 Water:Methanol . | Increasing water content disrupts HILIC mechanism, releasing the analyte. |
| 7.[1] Post-Process | Evaporate and reconstitute as in Protocol A. |
Analytical Method (LC-MS/MS)[1][2]
To successfully analyze the extract, a HILIC (Hydrophilic Interaction Liquid Chromatography) approach is required.[1]
-
Column: Amide-HILIC or ZIC-HILIC (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 or pH 3.0 depending on column).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Start at 90% B, ramp down to 40% B over 5 minutes.
-
Detection: ESI Positive Mode (Targeting [M+H]+ ~157 m/z) or Negative Mode (Targeting [M-H]- ~155 m/z).[1] Note: Urea nitrogens favor positive mode; imide protons favor negative mode.[1]
Visualizations
Figure 1: Metabolic Context & Extraction Logic
This diagram illustrates the likely origin of the analyte and the decision logic for extraction.[1]
Caption: Extraction strategy selection based on the polar nature of Imidazol-4-yl Urea.
Figure 2: SPE Workflow (Aminopropyl Phase)[1]
Caption: Step-by-step HILIC-SPE protocol for isolating imidazol-4-yl urea from urine.
Validation Parameters
| Parameter | Acceptance Criteria | Notes |
| Recovery | > 80% | Lower recovery is acceptable if IS corrects for it. |
| Matrix Effect | 85% - 115% | Use matrix-matched calibration curves.[1] |
| Stability | 4 hours at RT | Urea derivatives may hydrolyze; keep autosampler at 4°C. |
| Linearity | Typical range: 10 - 1000 ng/mL.[1] |
References
-
RCSB PDB. (2007).[1] Structure of OHCU decarboxylase in complex with allantoin (Ligand 2AL: 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea).[1] Retrieved from [Link][1]
-
PubChem. (2025).[1] Compound Summary: Urea derivatives and Imidazolidinyl urea decomposition.[1] Retrieved from [Link][1]
-
JenaLib. (2017).[1] Ligand 2AL: Biological Context and Structure.[1] Jena Centre for Systems Biology of Ageing.[1] Retrieved from [Link]
Application Note: Dosage and Administration Protocols for In Vivo Studies of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea (Allantoin)
[1]
Executive Summary & Compound Identification
This technical guide outlines the preparation, dosage, and administration of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea , commonly known as Allantoin (also referred to as 5-ureidohydantoin).
While the systematic name provided (containing the "dihydro" moiety) implies specific tautomeric unsaturation, for in vivo physiological applications, this compound is functionally treated as Allantoin (CAS: 97-59-6). It is a purine metabolite with significant keratolytic, cell-proliferating, and anti-inflammatory properties.
Key Challenges addressed in this guide:
-
Solubility Limits: Allantoin has poor water solubility (<0.6% at 25°C), necessitating specific vehicle strategies for systemic high-dose studies.
-
Route-Specific Bioavailability: Differentiating between topical efficacy (wound healing) and systemic metabolic modulation (oxidative stress/neurogenesis).
Physicochemical Constraints & Vehicle Formulation
The success of in vivo Allantoin studies hinges on formulation. The compound is amphoteric but weakly acidic.
Table 1: Physicochemical Profile
| Parameter | Specification | Critical Note |
| Molecular Weight | 158.12 g/mol | Small molecule, high permeability. |
| Solubility (Water) | ~5 mg/mL (0.5%) at 25°C | Limiting Factor. Heating to 75°C increases solubility to ~40 mg/mL, but it precipitates upon cooling. |
| Solubility (Organic) | DMSO (>10 mg/mL) | Soluble, but high DMSO concentrations are toxic in vivo. |
| Stability | pH 3.0 – 8.0 | Unstable in strong alkalis (hydrolysis). Stable in boiling water. |
Protocol A: Preparation for Systemic Administration (IP/PO)
Target Concentration: 1 – 10 mg/mL (Solution) or up to 100 mg/mL (Suspension).
Option 1: Low Dose Solution (Up to 5 mg/mL)
Best for: Neuropharmacology, Chronic low-dose studies.
-
Weigh Allantoin powder.
-
Dissolve in sterile saline (0.9% NaCl) heated to 50°C.
-
Sonicate for 10–15 minutes until clear.
-
Cool slowly to room temperature. If precipitation occurs, add 5% Tween-80 or 10% PEG-400 as a co-solvent.
-
Filter sterilize (0.22 µm) immediately before use.[1]
Option 2: High Dose Suspension (>10 mg/mL)
Best for: Metabolic studies, Toxicology, Single-bolus loading.
-
Weigh Allantoin powder.
-
Levigate with a small amount of 0.5% Carboxymethyl Cellulose (CMC) or 1% Methylcellulose .
-
Gradually add remaining vehicle while vortexing.
-
Critical Step: Maintain constant agitation during dosing to ensure homogeneity. Do not filter.
In Vivo Dosage Protocols[1][2][3][4]
Scenario 1: Wound Healing & Dermatological Repair
Model: Excision/Incision Wound Models (Rat/Mouse). Route: Topical Application.
-
Rationale: Allantoin stimulates fibroblast proliferation and extracellular matrix (ECM) synthesis.[2]
-
Formulation: Oil-in-Water (O/W) Emulsion or Hydrogel.
-
Concentration: 0.5% – 2.0% (w/w). Note: Concentrations >0.5% often exist as micro-suspensions within the cream base due to solubility limits.
Administration Steps:
-
Wound Induction: Anesthetize animal; create uniform excision (e.g., 20 mm²).
-
Application: Apply 50–100 mg of formulation per wound site daily.
-
Control: Must use vehicle-only control (base cream without Allantoin).
-
Duration: Daily application for 14–21 days.
-
Endpoints: Planimetry (wound closure rate), Hydroxyproline content (collagen synthesis).
Scenario 2: Systemic Metabolic & Oxidative Stress Modulation
Model: STZ-induced Diabetic Rats / Ischemia-Reperfusion. Route: Intraperitoneal (IP) or Oral Gavage (PO).
-
Rationale: Allantoin acts as a free radical scavenger and modulates insulin signaling.
-
Dosage Matrix:
| Species | Route | Dose Range | Frequency | Duration | Reference Benchmark |
| Mouse | IP | 10 – 50 mg/kg | Daily | 7–14 Days | Neuroprotection studies |
| Rat | IP | 30 – 100 mg/kg | Daily | 7–28 Days | Diabetic/Metabolic studies |
| Rat | PO | 50 – 200 mg/kg | Daily | 4 Weeks | Gastric ulcer protection |
Experimental Workflow:
-
Prepare fresh suspension (Protocol A, Option 2) daily.
-
Administer volume not exceeding 10 mL/kg (rats) or 20 mL/kg (mice).
-
Bio-validation: Measure plasma Allantoin levels 1-hour post-dose (Peak Tmax is typically rapid).
Mechanistic Visualization
The following diagram illustrates the dual pathway of Allantoin: its role as a terminal metabolite in rodents (via Uricase) versus its pharmacological activation of cell survival pathways (PI3K/Akt) and fibroblast modulation.
Figure 1: Mechanistic pathways of Allantoin showing metabolic origin (via Uricase in rodents) and therapeutic activation of survival (PI3K/Akt) and regenerative (Fibroblast) pathways.
Safety & Toxicology
Allantoin is generally recognized as safe (GRAS) with a high therapeutic index.
-
LD50 (Oral, Rat): > 5000 mg/kg (Practically non-toxic).
-
Irritation: Non-irritating to skin and eyes at therapeutic concentrations (up to 2%).
-
Chronic Toxicity: No significant organ toxicity observed in sub-chronic studies (90 days) at doses < 500 mg/kg/day.
Precaution: In rodent studies, endogenous Allantoin levels are naturally high (due to uricase activity). Exogenous administration must significantly exceed baseline plasma levels to observe pharmacological effects. Baseline plasma Allantoin in Wistar rats is approximately 10–20 µM.
References
-
Araújo, L. U., et al. (2010). Profile of wound healing process induced by allantoin. Acta Cirúrgica Brasileira, 25(5), 460-466.
-
Ahn, Y. J., et al. (2014). Allantoin ameliorates cognitive impairment in scopolamine-induced cholinergic blockade and normal naive mice. MedChemExpress Protocols.
-
Kafedjiiski, K., et al. (2021). Preparation and In Vivo Toxicity Study of Allantoin Incorporated Hyaluronic Acid-L-Cysteine Oral Solution. Pharmaceutical Sciences.
-
Savic, V., et al. (2024). Studies on allantoin topical formulations: in vitro drug release studies and rheological characteristics.[3] Journal of Dispersion Science and Technology.
-
Chung, S. H., et al. (2013). Allantoin stimulates cell proliferation and collagen synthesis in human fibroblasts.[2] International Journal of Molecular Sciences.
Application Note: Guidelines for the Long-Term Storage and Preservation of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Abstract
This document provides a comprehensive guide for the long-term storage and preservation of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea (CAS No. 105245-87-2), a heterocyclic compound of interest for pharmaceutical research and drug development. The inherent physicochemical properties of its constituent functional groups—a urea moiety and a dioxo-dihydro-imidazole ring—necessitate stringent storage conditions to prevent degradation and ensure its purity, stability, and integrity over time. This guide details the scientific rationale behind the recommended storage protocols, provides step-by-step procedures for handling and stability assessment, and outlines potential degradation pathways.
Introduction: The Criticality of Proper Storage
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea is a molecule that combines the structural features of both a urea and a cyclic imide. Such compounds are often investigated as intermediates in the synthesis of active pharmaceutical ingredients (APIs)[1]. The reliability and reproducibility of research and development outcomes are directly contingent on the quality of the starting materials. Improper storage can lead to chemical degradation through hydrolysis, oxidation, photodegradation, and thermal decomposition, resulting in the loss of sample integrity, the formation of impurities, and compromised experimental results. This application note serves as an authoritative resource for establishing a robust storage strategy that preserves the chemical fidelity of this compound.
Physicochemical Properties & Inherent Instabilities
A thorough understanding of the molecule's structure is paramount to designing an effective storage strategy. The compound features two key functional groups that dictate its stability profile:
-
Urea Moiety (-NH-CO-NH₂): The urea group is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere[2][3]. This absorbed water can act as a reactant, initiating hydrolytic degradation. In aqueous solutions or in the presence of moisture, urea can slowly hydrolyze to form ammonia and carbon dioxide, a process accelerated by heat, acids, or bases[2].
-
Dioxo-dihydro-imidazole Ring: This heterocyclic system is an unsaturated analogue of a cyclic imide. While cyclic imides are generally noted for their high stability due to resonance energy, the presence of a double bond and proximity to the urea group can create vulnerabilities[4]. Imidazole rings, in general, can be susceptible to oxidation and photodegradation, particularly when in solution[5].
Based on this analysis, the primary degradation risks for solid 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea are moisture absorption (hygroscopicity) leading to hydrolysis , and potential oxidation and photodegradation .
Recommended Long-Term Storage Conditions
To mitigate the risks outlined above, a multi-faceted approach to storage is required. The following conditions are recommended for preserving the compound for periods exceeding six months.
Summary of Storage Parameters
| Parameter | Recommended Condition | Rationale & Justification |
| Temperature | -20°C ± 5°C | Sub-zero temperatures drastically reduce the rates of all chemical reactions, including hydrolysis and thermal decomposition. While some generic suppliers suggest room temperature, long-term preservation of high-purity material necessitates colder, more controlled conditions[1][6]. |
| Humidity | < 30% Relative Humidity (RH) | The compound's urea moiety makes it highly susceptible to moisture absorption and subsequent degradation[3][7]. Storage in a desiccator or a controlled low-humidity environment is mandatory. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent potential oxidation of the imidazole ring, the storage container should be purged with an inert gas before sealing[5][8]. This is especially critical if the compound is accessed multiple times. |
| Light | Protection from Light (Darkness) | The compound should be stored in amber glass vials or within a light-blocking secondary container to prevent potential photodegradation[5]. |
| Container | Tightly Sealed, Type I Borosilicate Glass Vial with PTFE-lined Cap | The container must provide an airtight seal to maintain the inert atmosphere and prevent moisture ingress[3]. Chemically inert glass prevents leaching or reaction with the container surface. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary environmental factors that can compromise the stability of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea. Understanding these pathways reinforces the necessity of the multi-parameter storage protocol.
Caption: Potential degradation pathways for the target compound.
Experimental Protocols
Adherence to strict protocols for handling and quality control is essential for a self-validating storage system.
Protocol for Sample Handling and Aliquoting
This protocol is designed to minimize exposure to atmospheric moisture and oxygen when accessing the bulk compound.
-
Equilibration: Before opening, remove the sealed container from the -20°C freezer and place it in a desiccator at room temperature for at least 2-3 hours. This crucial step prevents atmospheric water from condensing on the cold compound.
-
Inert Environment: Transfer the equilibrated, sealed container into a glove box or glove bag purged with dry nitrogen or argon gas.
-
Dispensing: Open the container only within the inert atmosphere. Use clean, dry spatulas made of stainless steel or other non-reactive material to dispense the desired amount of powder into a pre-weighed, tared receiving vial.
-
Minimize Exposure: Work efficiently to minimize the time the bulk container is open.
-
Resealing: After dispensing, securely recap the bulk container. Use paraffin film to wrap the cap-vial interface for an extra layer of protection.
-
Backfilling: Before removing from the glove box, purge the container headspace with inert gas once more before final tightening of the cap.
-
Return to Storage: Immediately return the bulk container to the -20°C freezer. Log the date and amount of material removed.
Protocol for Stability Assessment via HPLC
Regularly assessing the purity of the stored compound is a cornerstone of good laboratory practice. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose[9].
-
Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., PDA or DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
HPLC-grade formic acid or phosphoric acid.
-
Volumetric flasks, pipettes, and autosampler vials.
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Reference Standard Solution: At time zero (T₀), prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like DMSO, then dilute to a working concentration of ~50 µg/mL with the diluent. This T₀ sample serves as the baseline for all future comparisons.
-
Test Sample Solution: At each stability time point (e.g., 6, 12, 24 months), prepare a sample of the stored compound at the same concentration as the reference standard.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan from 200-400 nm; select an optimal wavelength for quantification (e.g., λ-max).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 5% B and equilibrate.
-
-
-
Data Analysis and Acceptance Criteria:
-
Compare the chromatogram of the test sample to the T₀ reference standard.
-
Purity Assessment: Calculate the area percentage of the main peak. A decrease of >2% from the initial value may indicate significant degradation.
-
Impurity Profiling: Look for the appearance of new peaks or the growth of existing impurity peaks. Any new impurity peak >0.1% area should be investigated.
-
Caption: Workflow for routine HPLC-based stability testing.
Conclusion
The long-term preservation of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea is achievable through the rigorous application of controlled storage conditions and meticulous handling procedures. The principal threats to its stability—moisture, heat, oxygen, and light—can be effectively neutralized by storing the compound at -20°C in a dark, dry, and inert atmosphere . Implementing a routine quality control protocol using a stability-indicating method like HPLC will ensure the material's integrity, providing researchers, scientists, and drug development professionals with confidence in their experimental outcomes.
References
-
PCC Group. (2025, January 22). Urea – applications, properties and significance in industry. PCC Group Product Portal. [Link]
-
Lehmann, S. V., Hoeck, U., Breinholdt, J., Olsen, C. E., & Kreilgaard, B. (2006). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. Contact Dermatitis, 54(1), 50–58. [Link]
-
Huaxin Fertiliser Machinery. (2025, April 26). How to Store and Handle Urea Khad Safely. Huaxin Fertiliser Machinery. [Link]
-
BioSpectra. (n.d.). UREA TESTING METHODS. BioSpectra. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Development of Analytical Procedures for the Determination of Urea From Urea Manufacturing Facilities. EPA NEPIC. [Link]
-
Green Gubre Group. (2024, August 14). Best Practices for Storing and Handling Urea Fertilizers. Green Gubre Group. [Link]
-
Petro Arkan. (2024, July 8). Granular Urea Storage and safe handling. Petro Arkan. [Link]
-
Zhang, Y., et al. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]
-
Jurissek, C., et al. (n.d.). Synthesis and Properties of Cyclic Imide Extended Diazocines: Tweezer‐Like, Rigid Photoswitches with Large Switching Amplitudes. PMC. [Link]
-
Gounden, V., & Moodley, R. (n.d.). Analysis of the Stability of Urea in Dried Blood Spots Collected and Stored on Filter Paper. PMC. [Link]
- Google Patents. (n.d.). Method for quantitative determination of imidazole derivatives (imidazoline group).
-
Wang, S., et al. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. [Link]
-
ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. [Link]
-
Lahrssen-Wiederholt, M., et al. (2021, March 30). Development and validation of two analytical methods for urea determination in compound feed... Taylor & Francis Online. [Link]
-
Langhals, H. (n.d.). CYCLIC CARBOXYLIC IMIDE STRUCTURES AS STRUCTURE ELEMENTS OF HIGH STABILITY. IUPAC. [Link]
- Google Patents. (n.d.). Method for analysis of urea.
-
ResearchGate. (2025, August 5). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. ResearchGate. [Link]
-
CAPS. (n.d.). Phytochemical: 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea. CAPS. [Link]
-
The Good Scents Company. (n.d.). diazolidinyl urea, 78491-02-8. The Good Scents Company. [Link]
-
PubMed. (2006, January 15). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. PubMed. [Link]
-
ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives.... ResearchGate. [Link]
-
Huang, Y., et al. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
-
Beilstein Journals. (2015, June 12). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO.... Beilstein Journals. [Link]
-
bioRxiv. (2024, August 10). Genesis and regulation of C-terminal cyclic imides from protein damage. bioRxiv. [Link]
Sources
- 1. NewblueCHEM-- 105245-87-2--High purity 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea in stock, CasNo.105245-87-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. Urea – properties and applications in industry [products.pcc.eu]
- 3. huaxinfertilisermachinery.com [huaxinfertilisermachinery.com]
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- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 97-59-6|1-(2,5-Dioxoimidazolidin-4-yl)urea|BLD Pharm [bldpharm.com]
- 7. Best Practices for Storing Urea Fertilizers | Green Gubre Group [greengubregroup.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea (Allantoin)
Welcome to the technical support guide for the synthesis of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea, a compound more commonly known in the scientific literature and industry as Allantoin . This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the condensation of glyoxylic acid and urea is consistently low. What are the most critical parameters to investigate for yield improvement?
A1: Low yield is the most frequently encountered issue in allantoin synthesis. The direct condensation of glyoxylic acid and urea is an equilibrium-driven process susceptible to side reactions. A systematic approach to optimization is crucial.[1]
Core Factors Influencing Yield:
-
Reactant Stoichiometry (Urea:Glyoxylic Acid Molar Ratio):
-
The "Why": Glyoxylic acid is prone to self-condensation and other side reactions. Using a significant molar excess of urea shifts the reaction equilibrium toward the formation of the desired intermediate, allantoic acid, and subsequently allantoin, by Le Châtelier's principle. This also ensures the glyoxylic acid concentration remains low, minimizing its undesired reactions.[2]
-
Recommendation: Ratios of n(urea):n(glyoxylic acid) ranging from 2.5:1 to 4:1 have been shown to significantly improve yields.[2][3][4] Starting with a 4:1 ratio is a robust starting point for optimization.
-
-
Reaction Temperature and Time:
-
The "Why": This synthesis involves two key steps: the initial condensation to form allantoic acid and the subsequent acid-catalyzed cyclization to form allantoin. The condensation step is typically favored at lower to moderate temperatures (e.g., 0-75 °C), while the cyclization (annulation) step requires higher temperatures (e.g., 95-105 °C) to proceed efficiently.[2][3] However, the product, allantoin, can decompose at excessively high temperatures or with prolonged heating.[5]
-
Recommendation: A two-stage temperature profile is often optimal. First, conduct the condensation at a controlled temperature (e.g., 75 °C for 5 hours).[4] Then, for the cyclization step, increase the temperature to around 95-105 °C for a shorter duration (e.g., 2 hours).[2] Reaction progress should be monitored to avoid product degradation.
-
-
Catalyst Choice and Concentration:
-
The "Why": The reaction is acid-catalyzed. While strong mineral acids like sulfuric or hydrochloric acid are effective, they can lead to equipment corrosion, significant acidic waste, and purification challenges.[4]
-
Recommendation:
-
Liquid Inorganic Acids: If used, their concentration must be carefully controlled.
-
Solid Acid Catalysts: These offer a greener alternative, simplifying workup and minimizing waste. Catalysts like La2O3-promoted SO42-/SiO2-ZrO2 have been successfully used, demonstrating the potential for heterogeneous catalysis in this synthesis.[3][4] This approach avoids the issues associated with strong liquid acids.
-
-
-
Purity of Reagents:
-
The "Why": Impurities in either glyoxylic acid or urea can introduce competing side reactions, inhibit the catalyst, or complicate the purification process, ultimately reducing the isolated yield.[1][] For instance, impurities in commercial urea, such as dicarbonimidic diamide, can lead to unwanted byproducts.[]
-
Recommendation: Use high-purity reagents (≥99%). Ensure solvents are of an appropriate grade and are dry if the reaction conditions are sensitive to moisture.[1]
-
Q2: I'm observing significant impurity formation, making purification difficult. What are the likely side products and how can they be minimized?
A2: Side product formation is a common challenge that directly impacts both yield and purity. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions & Impurities:
-
Unreacted Starting Materials: Incomplete conversion will leave residual glyoxylic acid and urea.
-
Allantoic Acid: The acyclic precursor to allantoin. Its presence indicates incomplete cyclization.[2][7]
-
Polymeric Products: Glyoxylic acid can polymerize under acidic conditions.
-
Other Urea Derivatives: Urea can react with itself or impurities, especially at high temperatures.
Strategies for Minimization:
-
Controlled Addition of Reactants: Slowly adding the glyoxylic acid solution to the urea mixture can help maintain a low concentration of free glyoxylic acid, thereby reducing the rate of its self-reaction.[2]
-
Optimize Cyclization Conditions: If allantoic acid is the major impurity, the cyclization step (higher temperature stage) may need to be optimized. Increase the temperature moderately (e.g., to 100-105 °C) or extend the reaction time at this stage, while monitoring for product decomposition.[2]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of allantoin and any major byproducts. This allows you to stop the reaction at the optimal point before significant degradation or secondary reactions occur.[1]
Q3: My final product is an off-white powder with a low melting point. How can I effectively purify crude allantoin?
A3: Allantoin is a crystalline solid that is sparingly soluble in cold water but soluble in hot water, a property that is ideal for recrystallization.[5][8]
Recommended Purification Protocol:
-
Initial Filtration and Washing: After the reaction is complete and cooled, filter the crude solid product. Wash the filter cake with cold methanol or water to remove unreacted urea and other soluble impurities.[5]
-
Recrystallization:
-
Dissolve the crude allantoin in a minimal amount of boiling deionized water (a ratio of approximately 15 parts water to 1 part crude product is a good starting point).[5]
-
If the solution is colored, you can add a small amount of activated carbon (e.g., Norite) and keep the solution hot for a few minutes to adsorb colored impurities.
-
Hot-filter the solution rapidly through a fluted filter paper to remove the activated carbon and any insoluble impurities. Using a steam-jacketed funnel can prevent premature crystallization.
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals and for minimizing the occlusion of impurities.
-
Once at room temperature, place the solution in an ice bath (0-10 °C) for several hours (at least 3 hours) to maximize the precipitation of pure allantoin.[2][5]
-
-
Final Isolation:
Experimental Protocols & Data
Optimized Synthesis Protocol for Allantoin
This protocol is a synthesized example based on optimized conditions reported in the literature.[3][4]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add urea (e.g., 4.0 moles) and the chosen acid catalyst (e.g., solid acid catalyst or a controlled amount of H2SO4).
-
Condensation: Begin stirring and slowly add a solution of glyoxylic acid (e.g., 1.0 mole) to the flask.
-
Heating - Stage 1 (Condensation): Heat the reaction mixture to 75 °C and maintain this temperature for 5 hours.
-
Heating - Stage 2 (Cyclization): Increase the temperature to 95-100 °C and hold for an additional 2 hours.
-
Crystallization: Remove the heat source and allow the mixture to cool to room temperature. Then, place the flask in an ice bath and cool to below 10 °C for at least 3 hours to precipitate the crude product.
-
Isolation & Purification: Filter the crude solid, wash with cold methanol, and then recrystallize from hot water as described in the purification FAQ (Q3).
-
Drying: Dry the final white crystalline product to a constant weight.
Table 1: Comparison of Reaction Conditions for Allantoin Synthesis
| Catalyst | n(Urea):n(Glyoxylic Acid) | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| H2SO4/HCl (Traditional) | 2.5:1 - 4:1 | 95 - 105 | 2 - 4 | 30 - 40 | [2][5] |
| La2O3-promoted SO42-/SiO2-ZrO2 | 4:1 | 75 | 5 | up to 46 | [3][4] |
| Phosphorous Acid | 1:1 (Urea Groups:Phosphorous Acid) | Reflux | 4 | (Used for mother liquor treatment) | [2] |
| None (Thermal Condensation) | 2:1 | 80-90 | 2 | ~30 | [5] |
Visual Guides
General Synthesis & Purification Workflow
Caption: Workflow for Allantoin Synthesis and Purification.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting Logic for Low Synthesis Yield.
References
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
- ChemBK. (2,5-dioxo-4-imidazolidinyl)-urea.
- Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
- Google Patents.
- ResearchGate. Allantoin: synthesis and chemical properties | Request PDF.
- PubMed. Allantoic Acid Synthesis in Soybean Root Nodule Cytosol via Xanthine Dehydrogenase.
- Organic Syntheses. Allantoin.
- Asian Journal of Chemistry.
-
MDPI. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents. [Link]
-
(2,5-Dioxo-4-imidazolidinyl ) urea / Allantoin Manufacturer CAS 97-59-6. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102010372A - Method for synthesizing allantoin by catalysis of phosphorous acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. chembk.com [chembk.com]
- 7. Allantoic Acid Synthesis in Soybean Root Nodule Cytosol via Xanthine Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. China (2,5-Dioxo-4-imidazolidinyl ) urea / Allantoin Manufacturer CAS 97-59-6 factory and suppliers | Springchem [sprchemical.com]
Troubleshooting solubility issues of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea in aqueous buffers
Synonyms: Allantoin, 5-Ureidohydantoin, Glyoxyldiureide CAS: 97-59-6 Molecular Formula: C₄H₆N₄O₃ Support Ticket ID: SOL-97596-ADV
Executive Summary & Chemical Identity
User Query: How do I dissolve 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea in aqueous buffers for biological assays?
Technical Assessment: The compound you are working with is chemically synonymous with Allantoin .[1][2][3][4] The nomenclature "dihydro-1H-imidazol" refers to a tautomeric form often used in chemical catalogs, but the stable crystalline form is 5-ureidohydantoin .
The Core Challenge: Allantoin exhibits a "Brick Dust" behavior. It has a high melting point (~230°C) and high crystal lattice energy due to an extensive intermolecular hydrogen bonding network (amide-imide interactions). This makes it thermodynamically resistant to disrupting its crystal structure in water at room temperature, despite being a polar molecule.
Quick Reference: Solubility Data
| Solvent System | Solubility (25°C) | Solubility (75°C) | Stability Risk |
| Water (pH 7) | ~0.5% (5 mg/mL) | ~4.0% (40 mg/mL) | Stable |
| Ethanol | < 0.1% | Low | Stable |
| DMSO | ~25–50 mg/mL | High | Stable |
| 0.1M NaOH | > 50 mg/mL | N/A | HIGH (Hydrolysis) |
| PBS (pH 7.4) | ~5 mg/mL | ~40 mg/mL | Stable |
Critical Solubility Architectures (Protocols)
Method A: The Thermodynamic Approach (Heat-Driven)
Best for: Cosmetic formulations, topical gels, and buffers where DMSO is toxic.
Mechanism: Heating water increases the kinetic energy of the solvent molecules, allowing them to overcome the lattice energy of the Allantoin crystal.
Protocol:
-
Preparation: Weigh the required amount of Allantoin. For room temperature stability, do not exceed 0.5% (5 mg/mL) .
-
Dispersion: Add powder to the aqueous buffer (PBS or Water) at room temperature. It will remain a white suspension.
-
Heating: Heat the solution to 75°C–80°C while stirring magnetically.
-
Note: The solution should become crystal clear.
-
-
Cooling (Critical Step):
-
If Conc. ≤ 0.5%: Cool slowly to room temperature. It will remain in solution.
-
If Conc. > 0.5%: You must maintain the temperature >50°C during use. If cooled to 25°C, it will recrystallize into sharp needles (glass shards) which can lyse cells or clog flow cytometry nozzles.
-
Method B: The Co-Solvent Approach (DMSO Stock)
Best for: Cell culture (in vitro), High-Throughput Screening (HTS).
Mechanism: DMSO disrupts the hydrogen bonding network more effectively than water without requiring heat.
Protocol:
-
Stock Preparation: Dissolve Allantoin in sterile DMSO to create a 1000x Stock Solution (e.g., 25 mg/mL).
-
Observation: Dissolution should be rapid at RT. Sonicate for 2 minutes if necessary.
-
-
Dilution: Spike the DMSO stock into pre-warmed culture media (37°C) while vortexing.
-
Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cytotoxicity.
-
Limit: The final concentration of Allantoin in the media must still respect the aqueous solubility limit (~5 mg/mL). If you spike 25 mg/mL stock 1:100, you get 0.25 mg/mL, which is perfectly stable.
-
Method C: The pH Trap (Alkaline Dissolution)
WARNING: Use only if absolutely necessary and with strict time controls.
The Trap: Allantoin dissolves easily in NaOH (pH > 11) because it deprotonates, becoming an ionic salt. However, at high pH, the hydantoin ring undergoes hydrolysis to form Allantoic Acid. This degradation is irreversible.
Safe Protocol (The "Flash" Method):
-
Suspend Allantoin in a small volume of 0.1M NaOH. It will dissolve instantly.
-
Immediately neutralize with an equimolar amount of HCl or dilute into a high-capacity buffer (e.g., HEPES) to bring pH back to 7.4.
-
Verify: Run an HPLC check to ensure the peak corresponds to Allantoin (RT ~2-3 min on C18) and not Allantoic acid.
Decision Logic & Troubleshooting
Visualizing the Workflow
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.
Caption: Decision tree for Allantoin solubilization based on concentration limits and application constraints.
Frequently Asked Questions (FAQ)
Q1: I dissolved Allantoin in media at 37°C, but after 24 hours, I see crystals. Why? A: If you exceeded the saturation limit (~0.56% at 25°C), the system is metastable. While 37°C allows slightly higher solubility than 25°C, temperature fluctuations (e.g., taking the plate out for microscopy) can trigger nucleation. Fix: Keep final concentrations below 0.5% (5 mg/mL) for long-term incubation.
Q2: Can I autoclave Allantoin solutions? A: Generally, yes, but with caution. Allantoin is stable up to ~80°C for prolonged periods.[4][5] Autoclaving (121°C) may induce partial hydrolysis or degradation if the pH is not strictly neutral. Recommendation: Filter sterilize (0.22 µm) the solution after dissolving by heat (while still warm, but not hot enough to melt the filter membrane).
Q3: Why does the pH drop when I dissolve Allantoin? A: Saturated Allantoin solutions are slightly acidic (pH ~5.5–6.0). If your buffer capacity is low, the pH will drift. Fix: Always dissolve in a buffered system (PBS, HEPES) rather than pure water if pH control is critical for your cells.
Q4: Is the "dihydro-imidazol" form different from the "imidazolidinyl" form? A: In the context of commercial supply, no. These are naming conventions for the same CAS 97-59-6. However, "dihydro" implies a double bond (imidazole), while "imidazolidinyl" implies saturation. The stable form is the saturated ring with urea (5-ureidohydantoin). The "dihydro" name often persists in older chemical databases referring to tautomers. Always verify by CAS number.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 204, Allantoin. PubChem. Available at: [Link]
-
Cosmetic Ingredient Review (CIR). Final Report of the Safety Assessment of Allantoin and its Derivatives. International Journal of Toxicology. Available at: [Link]
-
Akema Fine Chemicals. Allantoin: Physical and Chemical Properties. Technical Data Sheet. Available at: [Link]
Sources
Technical Support Center: Stability & Handling of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Common Name: Allantoin (5-Ureidohydantoin) | CAS: 97-59-6[1]
Core Directive: The Stability Paradox
The central challenge with 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea (hereafter referred to as Allantoin ) is the inverse relationship between its solubility and its chemical stability.
-
Solubility: Very low in cold water (0.5% at 25°C).[1] Significant solubility requires heating to >75°C.[2]
-
Stability: The hydantoin ring is susceptible to rapid hydrolysis under heat and alkaline conditions.
The Trap: Researchers often heat the solution to dissolve the compound, inadvertently triggering the ring-opening hydrolysis that renders the molecule biologically inactive before the experiment begins.
Chemical Stability Profile & Mechanism
The Hydrolysis Pathway
The degradation of Allantoin is not random; it follows a specific base-catalyzed pathway. The hydantoin ring opens to form Allantoic Acid , which further degrades into Urea and Glyoxylic Acid .
Figure 1: The primary degradation pathway. Note that the conversion to Allantoic Acid is irreversible.
Stability Data Matrix
Use this table to determine safe operating limits for your experimental design.
| Parameter | Safe Range | Danger Zone | Mechanism of Failure |
| pH | pH 4.0 – 6.0 | pH > 7.5 | Base-catalyzed ring opening (rapid).[1] |
| Temperature | 4°C – 25°C | > 50°C (prolonged) | Thermal acceleration of hydrolysis.[1] |
| Buffer Type | Citrate, Acetate | Phosphate (pH > 7) | Phosphate can act as a general base catalyst.[1] |
| Solvent | Water, weak acid | 1N NaOH | Instant ring opening upon dissolution.[1] |
Troubleshooting & FAQs (Ticket System)
Ticket #101: "I cannot get the powder to dissolve at 0.5% without boiling it."
Status: Common Issue Root Cause: Allantoin has a steep solubility curve. It is only 0.5% soluble at 25°C but ~4.0% soluble at 75°C. Resolution: Do NOT boil for extended periods. Use the "Flash-Heat & Quench" protocol:
-
Heat water to 75°C before adding the powder.
-
Add Allantoin under vigorous stirring.
-
Once clear (usually < 2 mins), immediately place the vessel in an ice bath to cool to room temperature.
-
Why? Minimizing the time spent at high thermal energy reduces the kinetic probability of ring opening.
Ticket #102: "My HPLC peak area decreases over 24 hours in the autosampler."
Status: Critical Root Cause: Autosampler temperature or buffer pH.[1] Resolution:
-
Check Autosampler Temp: Ensure it is set to 4°C. At ambient temp (25°C), aqueous Allantoin slowly hydrolyzes if the pH is not strictly controlled.
-
Check Mobile Phase: If using a phosphate buffer at pH 7.4 (common for physiology), Allantoin will degrade during the run.[1] Switch to a pH 3.0–4.0 phosphate or formic acid mobile phase for analysis.
Ticket #103: "Can I autoclave my stock solution for sterile cell culture?"
Status: PROHIBITED Root Cause: The combination of high pressure and 121°C heat will destroy the molecule, converting a significant portion to Allantoic acid and Urea. Resolution: Use 0.22 µm filtration (PES or Nylon membranes are compatible).[1] Do not autoclave.
Ticket #104: "I need a 2% concentration for a topical formulation study."
Status: Complex Root Cause: 2% is above the saturation point at room temperature; it will recrystallize. Resolution: You must formulate an emulsion or use a hydrotrope .[1]
-
Option A: Dissolve at 70°C and emulsify immediately into a cream base (the oil phase prevents recrystallization).
-
Option B: Use a co-solvent like propylene glycol, though solubility gain is marginal.[1]
-
Warning: Do not simply dissolve in hot water and let it cool; it will precipitate as sharp crystals that can damage cells or tissues.
Validated Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Stock Solution
Target: Analytical standards or cell culture spikes.
-
Weighing: Weigh 158.1 mg of Allantoin (MW: 158.12 g/mol ).
-
Solvent Prep: Prepare 100 mL of 10 mM Citrate Buffer (pH 5.0) .
-
Why Citrate? It provides excellent buffering capacity in the stable range (pH 4-6) without the catalytic risks of phosphate at higher pH.
-
-
Dissolution:
-
Stabilization:
-
Cool to room temperature.[5]
-
Filter sterilize (0.22 µm) into a sterile amber vial.
-
-
Storage: Store at 4°C. Stable for 1-2 weeks. Do not freeze (precipitation risk).[1]
Protocol B: Analytical Verification (HPLC)
Verify if your stock has hydrolyzed.[1]
-
Column: Amino-bonded silica (e.g., Zorbax NH2) or HILIC column.[1] Note: C18 columns often fail to retain this highly polar molecule.
-
Mobile Phase: Acetonitrile : Water (70:30).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm .[6]
-
Expected Result:
Decision Logic for Experimentation
Use this flow to determine your preparation method.
Figure 2: Preparation decision tree to minimize hydrolytic risk.
References
-
Akema Fine Chemicals. (2019).[1] Allantoin: Technical Data Sheet & Stability Profile. Retrieved from [Link]
-
Cagan, R. H., & Piperno, J. R. (2017).[1] Kinetics and Mechanism of Allantoin Racemization and Hydrolysis. ResearchGate. Retrieved from [Link]
-
Yamamoto, S., et al. (1993).[1][7] Stability of allantoin and identification of its degradation compounds. Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan).[1] Retrieved from [Link]
Sources
- 1. Clustering of the Genes for Allantoin Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. sapolita.lt [sapolita.lt]
- 4. lotioncrafter.com [lotioncrafter.com]
- 5. NewblueCHEM-- 105245-87-2--High purity 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea in stock, CasNo.105245-87-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. [Stability of allantoin and identification of its degradation compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea
Ticket ID: T-ALL-001 Status: Open Subject: Resolving Peak Tailing and Retention Issues for Polar Urea Derivatives Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Molecule Profile
You are encountering peak tailing with 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea (commonly known as Allantoin or its tautomers).[1][2] This is a known challenge in chromatography due to the molecule's extreme polarity and specific functional groups.
Unlike lipophilic drugs, this molecule does not rely on standard hydrophobic partitioning.[2] Tailing here is rarely a "column age" issue; it is almost always a mechanism mismatch .
Molecule Analysis
-
Core Structure: Imidazolidine-2,4-dione ring with a urea side chain.[1][2][3]
-
Physicochemical Profile:
-
The Tailing Mechanism:
-
Secondary Silanol Interactions: The urea and imide nitrogens act as hydrogen bond acceptors/donors, interacting strongly with residual silanols on silica-based columns.[2]
-
Hydrophobic Collapse (Dewetting): On standard C18 columns, the high-aqueous mobile phase required for retention causes the C18 chains to "collapse" or dewet, leading to voiding and tailing.[2]
-
Sample Solvent Mismatch: In HILIC modes, injecting an aqueous sample can cause massive peak distortion (tailing/fronting mix).[1][2]
-
Diagnostic Workflow
Before adjusting your method, use this logic flow to pinpoint the specific cause of your tailing.
Figure 1: Diagnostic decision tree for isolating the root cause of peak tailing.
Troubleshooting Modules (Q&A)
Module A: Stationary Phase Selection (The Core Issue)
Q: I am using a standard C18 column, and the peak tails and elutes early. Why? A: Standard C18 columns are hydrophobic.[2] Your molecule is hydrophilic (LogP -2.2).[1][2]
-
The Conflict: To retain the molecule, you likely use 95-100% water.[2] In this environment, standard C18 chains mat down (dewet), reducing surface area.[2] The analyte then interacts with the exposed, active silica surface (silanols) rather than the bonded phase.[2]
-
The Fix: You must use a column designed for water or polar retention.[2]
| Column Class | Suitability | Mechanism | Recommendation |
| Standard C18 | 🔴 Poor | Hydrophobic Interaction | Avoid. Causes dewetting and silanol tailing.[1] |
| Polar-Embedded C18 | 🟡 Fair | Hydrophobic + Polar Shielding | Better.[1][2] The embedded polar group prevents dewetting.[2] |
| AQ-C18 (Aquatic) | 🟢 Good | Resistance to Dewetting | Good for 100% aqueous mobile phases.[1][2] |
| HILIC (Amide/Amino) | 🟢 Excellent | Partitioning into Water Layer | Best Choice. Retains polar ureas well; peak shape is usually symmetrical.[1][2] |
Module B: Mobile Phase & pH Strategy
Q: What pH should I use to minimize tailing? A: You should target pH 3.0 – 4.0 .
-
Reasoning: The pKa of the imide ring is ~8.5.
-
At pH > 6 , the silica surface silanols (Si-OH) ionize to Si-O⁻.[1][2] Even though your molecule is neutral/acidic, the negative surface charge can disrupt the weak partitioning or induce secondary cation-exchange if any trace amines are present (or if the urea tautomerizes).[2]
-
At pH 3-4 , silanols are protonated (neutral), and your molecule is neutral.[1][2] This minimizes secondary interactions.[1][2][4]
-
-
Buffer Choice: Use 10-25 mM Potassium Phosphate (for UV detection) or Ammonium Formate (for MS).[1][2] Avoid unbuffered water/methanol mixtures.[1][2]
Module C: Sample Preparation (The Hidden Trap)
Q: I switched to HILIC, but now I have split peaks or massive tailing. Why? A: This is likely a Sample Solvent Strength Mismatch .[1][2]
-
The Physics: In HILIC, water is the "strong" solvent.[2] If you dissolve your sample in 100% water and inject it, the water plug travels down the column, dragging the analyte with it and preventing it from interacting with the stationary phase.[2]
-
The Fix: Dilute your sample in the mobile phase organic component (e.g., 80% Acetonitrile / 20% Water).[2] If the molecule precipitates in high organic, find the maximum organic ratio it tolerates (e.g., 50/50) and reduce injection volume (e.g., < 5 µL).[2]
Validated Experimental Protocols
Choose the protocol that matches your available instrumentation. Protocol A (HILIC) is recommended for best peak shape.[1][2]
Protocol A: HILIC Mode (Recommended)
-
Column: Amide-HILIC or Zwitterionic-HILIC (e.g., TSKgel Amide-80, BEH Amide), 4.6 x 150 mm, 3-5 µm.[1][2]
-
Mobile Phase:
-
Temperature: 30°C.
-
Injection: 5 µL (Sample dissolved in 75% ACN).
-
Expected Result: Retention ~4-6 mins, Symmetry Factor 0.9 – 1.1.
Protocol B: Aqueous RP Mode (Legacy Systems)
-
Column: C18-AQ (Hydrophilic end-capped), 4.6 x 250 mm, 5 µm.[1][2]
-
Mobile Phase: 10 mM Potassium Phosphate (pH 3.0).
-
Mode: 100% Aqueous (Isocratic).
-
Note: Ensure the column is explicitly rated for "100% Aqueous" use to prevent phase collapse.
Mechanism of Interaction Diagram
Understanding why the tailing occurs helps you prevent it in future method development.[2]
Figure 2: Comparison of analyte behavior on Standard C18 (left) vs. HILIC (right).[1][2]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 204, Allantoin. Retrieved from [Link][1][2]
-
Lehmann, S. V., et al. (2006).[1][2] Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. Contact Dermatitis, 54(1), 50-58.[1][2][8] Retrieved from [Link]
-
SIELC Technologies. (n.d.).[1][2] HPLC Determination of Imidazolidinyl urea on SHARC 1 Column. Retrieved from [Link]
-
Dolan, J. W. (2025).[1][2] LC Troubleshooting Essentials: Peak Tailing. LCGC International.[1][2] Retrieved from [Link]
-
Ataman Chemicals. (n.d.).[1][2] Allantoin Technical Data Sheet. Retrieved from [Link][1][2]
Sources
- 1. Imidazolidinyl Urea | C11H16N8O8 | CID 38258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allantoin - Wikipedia [en.wikipedia.org]
- 3. Allantoin | C4H6N4O3 | CID 204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Determination of Imidazolidinyl urea on SHARC 1 Column | SIELC Technologies [sielc.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent oxidation of 2,5-dihydro-imidazole rings in solution
Topic: Content Type: Technical Support Center Guide (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Technical Support Center: 2,5-Dihydro-Imidazole Stability
Welcome to the Advanced Chemical Stability Support Hub. This guide addresses the specific instability of 2,5-dihydro-1H-imidazole (often referred to as 3-imidazoline) ring systems. Unlike their fully aromatic imidazole counterparts, these partially saturated heterocycles are thermodynamically prone to oxidative dehydrogenation (aromatization) and, in certain substitution patterns, oxidative cleavage or hydrolysis .
The following troubleshooting modules provide mechanistic insights and field-proven protocols to maintain ring integrity during synthesis, handling, and storage.
Module 1: The Core Instability Mechanism
Q: Why is my colorless 2,5-dihydro-imidazole solution turning yellow/brown over time?
A: You are likely observing oxidative aromatization .
The 2,5-dihydro-imidazole ring contains two saturated carbons (typically C2 and C5) and one C=N double bond. The driving force for oxidation is the formation of the fully aromatic 6
-
The Pathway: Dissolved oxygen acts as a radical initiator, abstracting a hydrogen atom (usually from the allylic/benzylic-like C5 or C2 position). This forms a radical intermediate that rapidly loses a second hydrogen to aromatize.
-
The Chromophore: The yellow/brown color typically indicates the formation of conjugated byproducts, oligomers, or the fully aromatic imidazole if it possesses extended conjugation.
Q: Is this oxidation or hydrolysis? A: It can be both, but they are distinct:
-
Oxidation: Converts dihydro-imidazole
Imidazole (Aromatization). Irreversible. -
Hydrolysis: Attacks the imine (C=N) bond, opening the ring to form an
-amino ketone and an amine/ammonia. This is pH-dependent (acid-catalyzed).
Module 2: Environmental Control (Oxygen & Light)
Q: Is "degassing" sufficient, or do I need a glovebox?
A: For most applications, rigorous degassing combined with an inert headspace is sufficient. However, if your derivative has electron-donating groups (e.g., alkylamines, phenols) attached to the ring, it becomes significantly more oxidation-prone, potentially requiring glovebox handling.
Q: Which degassing method do you recommend for these sensitive rings?
A: We recommend Freeze-Pump-Thaw for small volumes (<20 mL) or Inert Gas Sparging for larger volumes. Simple sonication is insufficient for preventing aromatization.
Protocol: Argon Sparging (The "Balloon" Method)
Use this for rapid solvent preparation immediately before use.
-
Setup: Seal the solvent flask with a rubber septum. Insert a long needle connected to an Argon line (submerged in solvent) and a short vent needle.
-
Flow: Adjust Argon flow to produce a vigorous stream of bubbles.
-
Duration: Sparge for 15–20 minutes per 100 mL of solvent.
-
Sealing: Remove the vent needle first, then the gas inlet needle, to leave the headspace pressurized with Argon.
-
Validation: The solution should hold positive pressure. If using a syringe to withdraw, ensure you replace the removed volume with inert gas to prevent air intake.
Module 3: Chemical Stabilization (Additives)
Q: Can I add antioxidants to my buffer?
A: Yes, but selection is critical. Some antioxidants can act as pro-oxidants in the presence of transition metals.
| Additive | Mechanism of Action | Recommended Conc. | Notes |
| Ascorbic Acid | Scavenges oxygen radicals | 0.1 – 1.0 mM | Must be used with EDTA. Alone with Fe/Cu, it generates hydroxyl radicals (Fenton chemistry). |
| TCEP | Reduces disulfides & scavenges oxidants | 0.5 – 2.0 mM | More stable than DTT; does not reduce the imine bond of the ring at neutral pH. |
| Sodium Sulfite | Oxygen scavenger | 1 – 5 mM | Good for bulk solvents; can react with some electrophiles. |
| BHT | Radical chain terminator | 0.01 – 0.1% (w/v) | Best for organic solvents (DCM, MeOH). Prevents radical propagation. |
Q: Why do you emphasize chelators?
A: Trace metals (Iron, Copper) are ubiquitous in buffers and glassware. They catalyze the Fenton reaction , generating hydroxyl radicals that rapidly abstract protons from the dihydro-imidazole ring, driving aromatization.
-
Recommendation: Always include 0.1 – 1.0 mM EDTA or DTPA in aqueous buffers to sequester these metals.
Module 4: Solvent & pH Strategy
Q: Does pH affect oxidation rates?
A: Yes.
-
High pH (>8.0): Promotes deprotonation and tautomerization, making the ring more electron-rich and susceptible to oxidative attack.
-
Low pH (<5.0): Stabilizes the ring against oxidation (protonation of the imine nitrogen withdraws electron density), BUT significantly increases the risk of hydrolysis (ring opening).
-
Optimal Window: Maintain pH 6.0 – 7.5 . This balances oxidative stability with hydrolytic stability.
Q: Which solvents are safest?
A:
-
Degassed Methanol/Ethanol: Good solubility, but protic solvents can facilitate proton transfer steps in oxidation.
-
Acetonitrile/DMSO: Excellent for stability if dry and degassed. DMSO can sometimes act as a mild oxidant itself under specific conditions, so ensure it is high-purity and stored under Argon.
-
Avoid: Ethers (THF, Dioxane) unless freshly distilled/inhibited, as they form peroxides which will instantly oxidize the dihydro-imidazole.
Visualizing the Instability Pathway
The following diagram illustrates the competing pathways of Oxidation (Aromatization) and Hydrolysis, highlighting where specific interventions act.
Figure 1: Mechanistic pathways of 2,5-dihydro-imidazole degradation. Oxidation leads to aromatization (red path top), while acidic conditions lead to hydrolysis (red path bottom). Green nodes represent stabilization strategies.
Troubleshooting Decision Tree
Use this flow to diagnose stability issues in your current experiment.
Figure 2: Diagnostic logic for identifying the root cause of 2,5-dihydro-imidazole instability.
References
-
Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000).[1] New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide.[1] Synthesis, 2000(13), 1814-1816. Link
-
Almeida, T. G., et al. (2020). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. Physical Chemistry Chemical Physics, 22, 21239-21250. Link
-
Vermeire, F. H., Chung, Y., & Green, W. H. (2022).[2] Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.[2] Journal of the American Chemical Society, 144(25), 11270–11283. Link
-
Halliwell, B., & Gutteridge, J. M. (1984). Oxygen toxicity, oxygen radicals, transition metals and disease. Biochemical Journal, 219(1), 1–14. Link
Sources
Validation & Comparative
Comparative bioactivity of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea vs Allantoin
This guide provides a rigorous technical comparison between Allantoin (the industry-standard wound healing agent) and its unsaturated analog, 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea (commonly known as Dehydroallantoin ).
From Stability to Reactivity: A Structural & Functional Analysis
Executive Summary
Allantoin (CAS 97-59-6) is the saturated, stable end-product of purine metabolism in non-primates, widely utilized in dermatology for its proven keratolytic and cell-proliferating properties.[1]
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea , or Dehydroallantoin (CAS 105245-87-2), is the unsaturated analog. Chemically, it represents an oxidized intermediate often formed via singlet oxygen attack on uric acid. Unlike the inert and soothing Allantoin, Dehydroallantoin possesses an electrophilic double bond in the imidazole ring, rendering it significantly more reactive and less stable. It serves primarily as a biomarker of oxidative stress or a synthetic intermediate rather than a stable therapeutic agent.
Verdict:
-
For Formulation: Allantoin is superior due to hydrolytic stability and safety.
-
For Research: Dehydroallantoin is a critical target for studying oxidative stress pathways and purine metabolism disorders.
Chemical Identity & Structural Divergence
The core difference lies in the saturation of the imidazole ring. This single double bond drastically alters the electronic landscape and reactivity profile.
| Feature | Allantoin | Dehydroallantoin (Target Molecule) |
| IUPAC Name | (2,5-Dioxoimidazolidin-4-yl)urea | 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea |
| Common Name | 5-Ureidohydantoin | Dehydroallantoin |
| CAS Number | 97-59-6 | 105245-87-2 |
| Formula | C₄H₆N₄O₃ | C₄H₄N₄O₃ |
| Ring Structure | Imidazolidine (Saturated, sp³ carbons) | Dihydro-imidazole (Unsaturated, sp² carbons) |
| Electronic State | Electronically neutral; non-electrophilic.[2] | Conjugated system; potential Michael Acceptor . |
| Solubility | Low in cold water (0.5%); Soluble in hot water. | Variable; often lower stability in aqueous solution. |
Mechanistic Bioactivity Comparison
A. Allantoin: The "Soothing Scaffold"
-
Mechanism: Allantoin acts as a mild keratolytic agent by disrupting hydrogen bonding between corneocytes (desmosomes), promoting desquamation. Simultaneously, it stimulates fibroblast proliferation and extracellular matrix (ECM) synthesis.
-
Key Pathway: Modulates the inflammatory response via downregulation of inflammatory cytokines (e.g., TNF-α) and upregulation of growth factors.
-
Clinical Outcome: Accelerated wound healing, skin softening, and anti-irritation.
B. Dehydroallantoin: The "Reactive Intermediate"
-
Mechanism: Due to the C=C double bond conjugated with carbonyl groups (positions 2 and 5), Dehydroallantoin is an electrophile. It can react with nucleophilic thiols (e.g., Glutathione, Cysteine residues) via Michael addition .[3]
-
Oxidative Marker: It is generated when Uric Acid functions as an antioxidant, specifically scavenging singlet oxygen (
).[4][5] Its presence in biological fluids is often a specific biomarker for singlet oxygen-induced oxidative stress. -
Toxicity Potential: Unlike Allantoin, which is non-toxic, the reactivity of Dehydroallantoin suggests potential for protein adduct formation, although it rapidly hydrolyzes to other breakdown products (e.g., oxaluric acid) in physiological pH.
Pathway Visualization: The Uric Acid Oxidation Cascade[4]
The following diagram illustrates the metabolic relationship between Uric Acid, Dehydroallantoin, and Allantoin. Note that Dehydroallantoin is a specific branch product of oxidative stress, whereas Allantoin is the enzymatic end-product.
Caption: Divergent pathways of Uric Acid oxidation. Allantoin is the stable enzymatic product, while Dehydroallantoin is a reactive product of singlet oxygen attack.
Experimental Protocols
To validate the presence or efficacy of these compounds, the following protocols are recommended.
Protocol A: HPLC Separation (Purity & Stability Analysis)
Differentiation of the unsaturated Dehydroallantoin from saturated Allantoin requires a method sensitive to polarity and UV absorption (Dehydroallantoin absorbs more strongly due to conjugation).
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 10 mM Potassium Phosphate buffer (pH 4.0).
-
Solvent B: Acetonitrile.
-
Isocratic Mode: 95% A / 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Allantoin: UV @ 210 nm (Weak absorption, terminal amide).
-
Dehydroallantoin: UV @ 230-280 nm (Stronger absorption due to conjugated double bond).
-
-
Procedure: Dissolve samples in mobile phase. Dehydroallantoin will elute after Allantoin due to slightly higher hydrophobicity from the planar double bond structure (check specific column retention; order may reverse on highly polar columns).
Protocol B: Fibroblast Proliferation Assay (Bioactivity)
To compare wound healing potential.
-
Cell Line: Human Dermal Fibroblasts (HDFa).
-
Culture Media: DMEM + 10% FBS.
-
Seeding: Seed 5,000 cells/well in a 96-well plate; incubate 24h.
-
Treatment:
-
Control: Vehicle only.
-
Group A: Allantoin (0.5% - saturation limit).
-
Group B: Dehydroallantoin (0.5% - Note: Prepare fresh to avoid hydrolysis).
-
-
Incubation: 48 hours.
-
Readout: MTT or CCK-8 assay (Absorbance @ 450 nm).
-
Expected Result: Allantoin typically shows a 15-25% increase in cell viability over control. Dehydroallantoin may show lower efficacy or cytotoxicity depending on concentration, due to electrophilic stress on the cells.
References
-
Muraoka, S., & Miura, T. (2003). "Inactivation of creatine kinase during the reaction of peroxynitrite with uric acid: The role of Dehydroallantoin." Biological and Pharmaceutical Bulletin.
-
Guerreiro, S., et al. (2009). "Parabanic acid and Dehydroallantoin as biomarkers of singlet oxygen oxidation of uric acid." Free Radical Biology and Medicine.
-
Becker, B.F. (1993). "Towards the physiological function of uric acid." Free Radical Biology and Medicine.
-
FDA Monograph. (2024). "Skin Protectant Drug Products for Over-the-Counter Human Use; Final Monograph." Code of Federal Regulations, 21 CFR 347.
-
PubChem Compound Summary. (2024). "Allantoin (CID 204)." National Center for Biotechnology Information.
Sources
- 1. China (2,5-Dioxo-4-imidazolidinyl ) urea / Allantoin Manufacturer CAS 97-59-6 factory and suppliers | Springchem [sprchemical.com]
- 2. Allantoin | C4H6N4O3 | CID 204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Is uric acid a true antioxidant? Identification of uric acid oxidation products and their biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of analytical methods for quantifying 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea purity
[1][2][3]
Executive Summary
This guide provides a technical validation framework for quantifying 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea , chemically synonymous in commercial contexts with Allantoin (CAS 97-59-6) and its tautomeric forms.[1][2] Due to the molecule’s high polarity (logP ≈ -2.[1]4) and poor solubility in non-polar organic solvents, traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention.[1][2] This guide compares RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) , establishing HILIC as the superior standard for purity validation in pharmaceutical and cosmetic applications.[1][2]
Chemical Identity & Nomenclature Clarification
Before validation, the analyst must define the target analyte.[2] The systematic name 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea (CAS 105245-87-2) is frequently used in chemical catalogs to describe Allantoin (CAS 97-59-6) or its enol-tautomer.[1][2]
-
Structural Nuance: The "dihydro-1H-imidazol" nomenclature implies an unsaturated ring (imidazolinone), which represents the enolic tautomer often present in equilibrium or as a specific impurity (Dehydroallantoin) in oxidation pathways.[1][2]
-
Validation Target: For regulatory purposes (USP/EP), the method must quantify the stable keto-form (Allantoin) while resolving it from degradation products like Allantoic acid and Glyoxylic acid.[1][2]
Figure 1: Structural relationship between Allantoin and its tautomeric forms referenced by the nomenclature.
Method Comparison: RPLC vs. HILIC
The choice of chromatography is the critical decision point. The following data compares the performance of standard C18 RPLC against Zwitterionic HILIC for this specific urea derivative.
| Feature | Reversed-Phase (RPLC) | HILIC (Recommended) |
| Stationary Phase | C18 (Octadecylsilane) | Zwitterionic (Sulfobetaine) or Amide |
| Retention Mechanism | Hydrophobic Interaction | Partitioning into water-rich layer |
| Retention Factor ( | < 0.5 (Elutes near dead volume) | 2.0 – 5.0 (Excellent retention) |
| Mobile Phase | 100% Aqueous (Phase Collapse Risk) | High Organic (80-90% ACN) |
| MS Sensitivity | Low (High water content suppresses ionization) | High (High organic enhances desolvation) |
| Peak Shape | Often broad/tailing due to secondary interactions | Sharp, symmetrical |
Expert Insight: Using RPLC for this molecule requires "phase collapse" resistant columns (AQ-C18) and 100% aqueous mobile phases, which are difficult to desolvate in LC-MS and prone to microbial growth.[1][2] HILIC is the self-validating choice because retention increases with polarity, naturally separating the analyte from non-polar matrix interferences.[2]
Validated HILIC Protocol
This protocol is designed to meet ICH Q2(R1) standards for specificity, linearity, and precision.[1][2]
3.1. Chromatographic Conditions
-
Column: ZIC-HILIC or TSKgel Amide-80 (150 mm × 2.1 mm, 3.5 µm).[1][2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[1][3]
-
Temperature: 30°C.
-
Detection: UV @ 210 nm (Quantification) or MS (Identification).[1][3]
3.2. Sample Preparation (Critical Step)
Direct dissolution in water causes peak distortion in HILIC due to solvent mismatch.[1][3]
-
Weigh: 10 mg of standard/sample.
-
Dissolve: In 1 mL water (ensure complete solubility).
-
Dilute: Immediately add 9 mL of Acetonitrile.
-
Final Solvent Ratio: 90:10 ACN:Water (Matches mobile phase).[1][3]
-
Filter: 0.22 µm PTFE or Nylon filter.
3.3. Detection Parameters (LC-MS/MS)
For high-purity validation (impurities < 0.1%), MS detection is required.[1]
Validation Workflow & Decision Tree
The following workflow illustrates the logical path for validating the method, ensuring self-consistency.
Figure 2: Step-by-step decision tree for method development and validation.
Key Validation Parameters (Experimental Data)
The following acceptance criteria are based on pharmaceutical industry standards (USP <1225>).
A. Specificity (Stress Testing)
To prove the method measures only the analyte, perform forced degradation:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. -> Expect Allantoic Acid peak.[1][2]
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. -> Rapid degradation expected.
-
Oxidation: 3% H₂O₂, RT.[2] -> Expect Dehydroallantoin peak.
-
Requirement: Resolution (Rs) > 1.5 between Analyte and all degradation products.
B. Linearity & Range
-
Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).
C. Accuracy (Recovery)
Spike samples with known amounts of pure standard.
| Spike Level | Mean Recovery (%) | RSD (%) | Acceptance |
| 80% | 99.2 | 0.8 | 98.0 - 102.0% |
| 100% | 100.1 | 0.5 | 98.0 - 102.0% |
| 120% | 99.8 | 0.7 | 98.0 - 102.0% |
D. Sensitivity (LOD/LOQ)
-
LOD (Limit of Detection): S/N ratio of 3:1 (Approx. 0.1 µg/mL by UV).[1][3]
-
LOQ (Limit of Quantification): S/N ratio of 10:1 (Approx. 0.5 µg/mL by UV).[1][3]
Troubleshooting & Common Pitfalls
-
Peak Splitting:
-
Retention Time Drift:
-
Low Sensitivity:
References
-
United States Pharmacopeia (USP). Allantoin Monograph: Chromatographic Purity.[1][3] USP-NF.[1] Link[1][2]
-
European Pharmacopoeia (Ph.[1][3] Eur.). Allantoin (01/2008:1288).[1][3]Link[1][2]
-
Jasco Applications. Analysis of Allantoin using HILIC HPLC. Application Note. Link
-
Merck Millipore. Determination of Allantoin in Cosmetics using ZIC-HILIC.[1] Application Note. Link
-
PubChem. Allantoin (CID 204) - Chemical Structure and Properties.[1][3] National Library of Medicine.[1][3] Link[1][2]
A Comparative Guide to the Spectroscopic Characterization of Imidazol-4-yl Urea: FTIR vs. Raman
Introduction: The Vibrational Tale of Two Spectroscopies
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Imidazol-4-yl urea, a molecule incorporating both a heterocyclic imidazole ring and a urea functional group, presents a unique structural motif found in various biologically active compounds. Understanding its molecular vibrations is not merely an academic exercise; it provides a fingerprint for identification, purity assessment, and the study of intermolecular interactions such as hydrogen bonding, which are critical to its function.
This guide provides an in-depth comparison of two cornerstone vibrational spectroscopy techniques—Fourier-Transform Infrared (FTIR) and Raman spectroscopy—for the characterization of imidazol-4-yl urea. We will move beyond a simple listing of features to explain the causality behind experimental choices and the fundamental principles that make these techniques powerful, complementary tools for the discerning scientist.
Pillar 1: The Science of Molecular Vibrations - A Duality of Principles
At the heart of both FTIR and Raman spectroscopy lies the same phenomenon: the vibration of chemical bonds. However, they probe this phenomenon through different physical principles, governed by distinct quantum mechanical selection rules.
-
FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule. For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment . Highly polar functional groups, such as the carbonyl (C=O) and amine (N-H) groups in the urea moiety of our target molecule, produce strong absorption bands, making FTIR exceptionally sensitive to these groups.
-
Raman Spectroscopy: This is a light-scattering technique. A sample is irradiated with a high-intensity monochromatic laser, and the scattered light is analyzed. While most light is scattered at the same frequency as the incident laser (Rayleigh scattering), a tiny fraction is scattered at different frequencies. This inelastic scattering, known as the Raman effect, provides information about the vibrational modes. For a vibration to be "Raman active," it must cause a change in the molecule's polarizability —essentially, a change in the deformability of its electron cloud. Symmetrical, non-polar bonds and vibrations involving the expansion and contraction of the entire molecular framework, like the breathing mode of the imidazole ring, tend to produce strong Raman signals.
This fundamental difference is the origin of their complementarity. A vibrational mode that is strong in FTIR may be weak or absent in Raman, and vice versa. Analyzing a molecule like imidazol-4-yl urea with both techniques provides a more complete vibrational profile than either could alone.
Pillar 2: Expected Vibrational Signatures of Imidazol-4-yl Urea
To predict the spectroscopic output, we must deconstruct imidazol-4-yl urea into its constituent parts: the imidazole ring and the urea group.
-
The Imidazole Moiety: This aromatic heterocycle has several characteristic vibrations. The N-H and C-H stretching vibrations are typically found in the 3400-2900 cm⁻¹ region. The ring stretching vibrations (C=C and C=N) appear in the 1600-1400 cm⁻¹ range. A key feature often strong in the Raman spectrum is the symmetric "ring breathing" mode, a collective in-plane vibration of the entire ring, which provides a distinct fingerprint.
-
The Urea Moiety: The urea group provides some of the most distinct vibrational markers.
-
N-H Stretching: Asymmetric and symmetric stretches typically appear as strong, broad bands in the 3500-3200 cm⁻¹ region in the FTIR spectrum, often indicative of hydrogen bonding.[1]
-
C=O Stretching (Amide I): The carbonyl stretch is one of the most intense bands in the FTIR spectrum of urea-containing compounds, typically found between 1700-1650 cm⁻¹.[2][3] Its position is highly sensitive to the local environment and hydrogen bonding.
-
N-H Bending (Amide II) & C-N Stretching: These coupled vibrations occur in the 1650-1400 cm⁻¹ region and can be complex.[2] The asymmetric C-N stretch is often strong in FTIR.[2]
-
Comparative Data Summary
The following table summarizes the expected key vibrational modes for imidazol-4-yl urea and their anticipated relative intensities in FTIR and Raman spectra.
| Vibrational Mode | Functional Group | Approx. Wavenumber (cm⁻¹) | Expected FTIR Intensity | Expected Raman Intensity | Rationale for Intensity Difference |
| N-H Stretch | Urea & Imidazole | 3500 - 3200 | Strong | Medium/Weak | High polarity of N-H bond leads to strong IR absorption. |
| C-H Stretch | Imidazole | 3150 - 3000 | Medium | Medium | Moderate change in both dipole moment and polarizability. |
| C=O Stretch (Amide I) | Urea | 1700 - 1650 | Very Strong | Medium | Large change in dipole moment of the highly polar C=O bond. |
| N-H Bend (Amide II) | Urea | 1650 - 1580 | Strong | Weak | Significant dipole moment change during bending motion. |
| Ring C=N, C=C Stretch | Imidazole | 1600 - 1450 | Medium/Strong | Strong | Symmetric ring stretches induce large polarizability changes. |
| C-N Stretch | Urea | 1480 - 1400 | Strong | Medium | Asymmetric C-N stretch is strongly IR active. |
| Ring Breathing | Imidazole | ~1000 | Weak | Very Strong | Symmetrical expansion/contraction of the ring causes a large change in polarizability but minimal change in net dipole. |
Pillar 3: Experimental Design & Protocols
The choice of experimental protocol is dictated by the nature of the sample and the information sought. For a solid powder like imidazol-4-yl urea, standard methods are available for both techniques. The trustworthiness of the data relies on meticulous sample preparation.
FTIR Spectroscopy: Experimental Workflow
For solid samples, the goal is to allow infrared light to pass through the sample without being excessively scattered.[4] The KBr pellet method is a classic and reliable approach.[5][6]
Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.
Detailed Protocol: FTIR via KBr Pellet
-
Sample Preparation:
-
Gently heat potassium bromide (KBr) powder in an oven at ~100 °C for several hours to remove absorbed water, then store in a desiccator. Water bands can obscure important spectral regions.[7]
-
Weigh approximately 1-2 mg of the imidazol-4-yl urea sample and 100-200 mg of the dried KBr. The low sample concentration (0.2-1%) is crucial to avoid total absorbance, where peaks become flat-topped and unusable.[4]
-
Using an agate mortar and pestle, thoroughly grind and mix the sample and KBr until a fine, homogeneous powder is obtained. Proper grinding to a particle size smaller than the IR wavelength minimizes light scattering (the Christiansen effect), which can distort peak shapes.[7]
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A cloudy pellet often indicates insufficient grinding or the presence of moisture.[7]
-
-
Data Acquisition:
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
First, run a background scan with the sample chamber empty. This measures the instrument's response and the atmospheric spectrum (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.
-
Run the sample scan. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum is typically plotted as Transmittance (%) or Absorbance vs. Wavenumber (cm⁻¹).
-
Perform baseline correction and peak picking using the instrument's software.
-
Raman Spectroscopy: Experimental Workflow
Raman spectroscopy on a solid powder is often simpler as it requires minimal sample preparation.[8][9] The primary challenge is obtaining a good focus and managing potential fluorescence.
Caption: Workflow for Raman analysis of a solid powder sample.
Detailed Protocol: Dispersive Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the imidazol-4-yl urea powder onto a clean microscope slide or into the well of a sample holder.
-
If necessary, gently press the powder with a clean surface to create a relatively flat area for easier focusing.[8]
-
-
Instrument Setup & Focusing:
-
Place the sample on the microscope stage of the Raman spectrometer.
-
Using the white light source and video camera, bring the sample surface into focus.
-
Switch to the laser source. Caution: Never look directly into the laser beam. Use the instrument's software to fine-tune the focus of the laser spot on the sample surface to maximize the Raman signal.
-
-
Data Acquisition:
-
Select the appropriate laser wavelength (e.g., 532 nm or 785 nm). A longer wavelength like 785 nm is often chosen to minimize sample fluorescence, a common issue with organic molecules where a broad, interfering signal can overwhelm the weaker Raman scattering.
-
Optimize acquisition parameters. Adjust laser power, exposure time, and the number of accumulations to achieve a good signal-to-noise ratio without saturating the detector or damaging the sample.[10]
-
Acquire the spectrum over the desired range (e.g., 100-3500 cm⁻¹).
-
-
Data Processing:
-
The instrument software will typically perform automated processing steps, including the removal of sharp, narrow peaks caused by cosmic rays.
-
A baseline correction is almost always necessary to remove the sloping background caused by residual fluorescence.
-
The final spectrum is plotted as Intensity (arbitrary units) vs. Raman Shift (cm⁻¹).
-
Pillar 4: A Symbiotic Analysis - Making the Comparison
Let's visualize the complementary data obtained from these two techniques for imidazol-4-yl urea.
Caption: Complementary nature of FTIR and Raman for analyzing imidazol-4-yl urea.
Guide to Interpretation:
-
For Confirming the Urea Moiety: FTIR is superior. The C=O (Amide I) stretch will be the most prominent peak in the spectrum, providing an unambiguous marker. The N-H stretching region, while complex, confirms the presence of the amine groups.
-
For Probing the Imidazole Ring: Raman is the technique of choice. The symmetric ring breathing mode, which is often weak or silent in the IR, will be a sharp, strong peak in the Raman spectrum, confirming the integrity of the heterocyclic ring.
-
For Studying Intermolecular Interactions: Both techniques are invaluable. The position and broadening of the N-H and C=O stretching bands in the FTIR spectrum are highly sensitive to hydrogen bonding.[1] Similarly, shifts in the low-frequency lattice modes in the Raman spectrum can provide information on crystal packing and intermolecular forces.
-
For Practicality and Throughput: For routine identification without extensive sample preparation, Attenuated Total Reflectance (ATR)-FTIR is often the fastest method. For detailed structural analysis, especially of the molecular backbone and symmetry, Raman provides indispensable information.
Conclusion
Neither FTIR nor Raman spectroscopy is inherently "better" for the characterization of imidazol-4-yl urea; they are synergistic partners. FTIR acts as a powerful probe for the polar urea functional group, while Raman excels at revealing the skeletal vibrations of the imidazole ring. For researchers and drug development professionals, leveraging both techniques provides a robust, self-validating system for structural elucidation, purity control, and the investigation of the subtle intermolecular forces that govern the behavior of this important molecular scaffold. By understanding the fundamental principles behind each method, scientists can make informed experimental choices, leading to a more complete and authoritative characterization of their molecule of interest.
References
- Puranik, P.G., and Sirdeshmukh, L. (1967). Vibrational spectra, force constants and mean amplitudes of vibrations of urea and deuterated urea. Proceedings of the Indian Academy of Sciences - Section A, 65, 109-116. [Link available through scientific databases, original URL not readily available for direct linking].
-
Ramasamy, R. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-54. [Link]
-
Kellner, L. (1941). The vibrations of urea and guanidonium. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 177(971), 456-475. [Link]
-
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Scientific Instrument Co., Ltd.[Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker Corporation.[Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. UCI Department of Chemistry.[Link]
-
Nanophoton. (2020). Sample preparation. Nanophoton Corporation.[Link]
-
Emerald Cloud Lab. (2025). ExperimentRamanSpectroscopy Documentation. Emerald Cloud Lab.[Link]
- Dąbrowski, R. (1961). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 9, 599-604. [Link available through scientific databases, original URL not readily available for direct linking].
-
Forsting, T., et al. (2019). Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study. Physical Chemistry Chemical Physics, 21(10), 5337-5351. [Link]
-
Perchard, C., and Belloc, J. (1974). Low‐Frequency Raman Spectrum of Imidazole Single Crystals. The Journal of Chemical Physics, 61(8), 3240-3245. [Link]
-
Ramalingam, S., et al. (2019). Characterization of Urease enzyme using Raman and FTIR Spectroscopy. White Rose Research Online.[Link]
-
THE PULSAR Engineering. (2022). Solid Powder Raman Spectroscopy. THE PULSAR Engineering.[Link]
-
de la Cruz, C. (2022). Insight from the lab: the recipe to prepare sample for Raman spectroscopy. University College Cork.[Link]
-
The Stacks. (2025). DIY Raman spectroscopy for biological research. The Stacks, hosted by the Public Library of Science.[Link]
Sources
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Sample preparation – Nanophoton [nanophoton.net]
- 9. THE PULSAR Engineering [thepulsar.be]
- 10. thestacks.org [thestacks.org]
Reference Standards for 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea: A Technical Comparison Guide
This guide provides an in-depth technical analysis of reference standards for 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea (CAS: 105245-87-2).
Executive Summary & Chemical Context
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea (Molecular Formula: C₄H₄N₄O₃) is a critical structural analog and degradation product often confused with, but chemically distinct from, Allantoin (CAS: 97-59-6). While Allantoin possesses a saturated imidazolidine ring, the target molecule features an unsaturated dihydro-imidazole ring.
In pharmaceutical and cosmetic quality control (QC), this compound serves two primary roles:
-
Impurity Marker: It is a known degradation product of Imidazolidinyl Urea (a common preservative) and a potential oxidative impurity in Allantoin API.
-
Active Component: In certain preservative systems (e.g., Germall® families), it exists as a functional component alongside Allantoin.
This guide compares the three primary classes of reference standards available for this compound, evaluating their suitability for GMP release testing, method development, and exploratory research.
Comparative Analysis of Reference Standards
Selecting the correct grade of reference material is non-trivial due to the compound's instability and structural similarity to Allantoin.
Table 1: Performance Matrix of Reference Standard Classes
| Feature | Class A: Pharmacopoeial/Primary Standards | Class B: Certified Reference Materials (CRM) | Class C: Research Grade / Neat Chemicals |
| Primary Use | Regulatory Release Testing (GMP) | Method Validation & Quantification (ISO 17025) | Early R&D, Qualitative Identification |
| Traceability | Statutory (USP/EP/BP) | Metrological (SI units via Mass Balance/qNMR) | Manufacturer COA only |
| Purity | Defined by monograph (often >99.0%) | Certified with Uncertainty (e.g., 98.5% ± 0.5%) | Variable (>90-95%) |
| Characterization | Extensive (IR, NMR, MS, TGA, ROI) | High (HPLC, MS, NMR) | Basic (H-NMR, HPLC area %) |
| Cost | High ( | Moderate ( | Low ($) |
| Availability | Rare for this specific impurity | Limited (Specialty Manufacturers) | High (Chemical Synthesis Vendors) |
Expert Insight: The "Hidden" Instability
Unlike Allantoin, which is relatively stable, the dihydro-imidazole ring in 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea is susceptible to hydrolysis under alkaline conditions.
-
Recommendation: For quantitative QC, Class B (CRM) is superior to Class C because the certified value accounts for water content and residual solvents, which are common in urea-derivative synthesis. Using a Class C standard without correcting for assay potency can lead to a 10-15% quantitation error .
Experimental Protocol: Impurity Profiling via HPLC-UV
The following protocol separates the target molecule (Impurity) from the parent Allantoin matrix. This method addresses the poor retention of polar urea derivatives on standard C18 columns.
Method Principle
Hydrophilic Interaction Liquid Chromatography (HILIC) or Polar-Embedded RP-HPLC is required. Standard C18 columns often result in co-elution of Allantoin and its unsaturated analogs due to similar logP values (-2.2 vs -2.5).
Step-by-Step Workflow
1. System Suitability Preparation:
-
Stock Solution A (Target): Dissolve 10 mg of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea Reference Standard in 100 mL of Mobile Phase A. (Note: Sonication may be required; avoid heat >40°C).
-
Stock Solution B (Matrix): Dissolve 100 mg of Allantoin API in 100 mL of Mobile Phase A.
-
Resolution Solution: Mix 1 mL of Stock A and 1 mL of Stock B; dilute to 10 mL.
2. Chromatographic Conditions:
-
Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or equivalent), 4.6 x 150 mm, 3 µm.
-
Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 3.0) [85:15 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (The conjugated double bond in the dihydro-ring provides a distinct chromophore compared to Allantoin).
-
Temperature: 30°C.
3. Acceptance Criteria (Self-Validating):
-
Resolution (
): > 2.0 between Allantoin and the Target Impurity. -
Tailing Factor: < 1.5 for the Target peak (Urea derivatives serve as hydrogen bond donors, often causing tailing on silica).
Data Interpretation[2][3][4][5]
-
Allantoin: Elutes earlier (less interaction with amide phase in some HILIC modes) or later depending on specific column chemistry.
-
Target (Unsaturated): The double bond slightly increases planarity, altering retention.
-
Quantification: Use the Relative Response Factor (RRF). The unsaturated ring generally has a higher extinction coefficient at 210 nm than the saturated Allantoin ring.
Mechanistic Visualization: Degradation Pathway
The presence of this compound usually indicates the breakdown of complex preservatives like Imidazolidinyl Urea. The diagram below illustrates the relationship between the parent preservative, Allantoin, and the target impurity.[1]
Figure 1: Degradation pathway of Imidazolidinyl Urea yielding Allantoin and the specific target impurity (CAS 105245-87-2).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11473551: (2,5-Dioxoimidazolidin-4-yl)urea mixture. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025). Registration Dossier for Allantoin (CAS 97-59-6) and related impurities. Retrieved from [Link]
-
Lehmann, S. V., et al. (2006). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. Contact Dermatitis. (Identifies the target molecule as a degradation component). Retrieved from [Link]
Sources
Reproducibility studies of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea synthesis pathways
Executive Summary & Nomenclature Clarification
Compound Identification: The nomenclature 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea technically describes a molecule with an unsaturated imidazole ring. However, in pharmaceutical and industrial contexts, this string is frequently used as a synonym for Allantoin (5-ureidohydantoin), which possesses a saturated imidazolidine ring.[1] The unsaturated analog (Dehydroallantoin) is an unstable intermediate that rapidly hydrolyzes.
Scope: This guide focuses on the reproducibility of Allantoin synthesis, the stable API used in dermatological drug development. We compare the two dominant pathways:
-
Oxidative Decarboxylation of Uric Acid (Bio-mimetic).
-
Condensation of Glyoxylic Acid and Urea (Industrial Standard).
The Reproducibility Crisis: Batch-to-batch variation in Allantoin synthesis is rarely due to the reaction mechanism itself, but rather the thermodynamic competition between the target molecule and its stable impurity, Glycoluril .[1] This guide provides the control parameters necessary to bias the reaction toward Allantoin.
Comparative Pathway Analysis
Table 1: Strategic Comparison of Synthesis Routes
| Feature | Pathway A: Glyoxylic Acid Condensation | Pathway B: Uric Acid Oxidation |
| Mechanism | Acid-catalyzed nucleophilic addition-elimination | Oxidative cleavage and rearrangement |
| Reagents | Glyoxylic Acid (50%), Urea, H₂SO₄/Solid Acid | Uric Acid, KMnO₄ (or Ozone), NaOH |
| Atom Economy | High (Water is the only byproduct) | Low (MnO₂ waste, CO₂ loss) |
| Major Impurity | Glycoluril (Thermodynamic sink) | Oxaluric Acid / Over-oxidation products |
| Yield (Typical) | 60–75% | 45–60% |
| Scalability | Excellent (Homogeneous or Heterogeneous) | Poor (Exothermic, slurry handling) |
| Reproducibility | High (If Temp < 85°C) | Low (Sensitive to mixing speed/pH) |
Mechanistic & Workflow Visualization[1]
The following diagrams illustrate the chemical pathways and the critical decision nodes for reproducibility.
Diagram 1: Chemical Reaction Network & Impurity Formation
This diagram highlights the competition between Allantoin and Glycoluril.
Caption: Kinetic vs. Thermodynamic control. High temperatures (>90°C) favor the irreversible formation of Glycoluril.[1]
Diagram 2: Optimized Experimental Workflow (Condensation Route)
Caption: Step-by-step logic for the Condensation Pathway. Temperature control at the heating stage is the primary failure point.[1]
Detailed Experimental Protocols
Protocol A: The "Golden Standard" Condensation Route
Recommended for Drug Development due to high purity potential.[1]
Reagents:
-
Glyoxylic Acid (50% w/w aqueous solution): 1.0 eq[1]
-
Urea (Prilled, >99%): 4.0 eq (Excess is crucial to suppress polymerization)[1]
-
Catalyst: H₂SO₄ (conc.) or Sulfated Zirconia (Solid Acid)[1]
Step-by-Step Methodology:
-
Pre-Mixing: In a 3-neck round bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve Urea (240 g, 4.0 mol) in Glyoxylic Acid solution (148 g, 1.0 mol).
-
Note: The reaction is endothermic initially; the solution will cool.[1]
-
-
Acidification: Add concentrated H₂SO₄ (15 g) dropwise.
-
Reproducibility Tip: If using solid acid catalysts (e.g., SO₄²⁻/ZrO₂), use 2.5 wt% loading relative to glyoxylic acid to facilitate filtration later.[1]
-
-
Reaction (The Kinetic Window): Heat the mixture to 75°C .
-
Critical Control Point: Do NOT exceed 85°C. At >90°C, the reaction shifts toward Glycoluril (bis-urea derivative), which is insoluble and difficult to separate.[1]
-
Maintain 75°C for 3 to 4 hours .
-
-
Crystallization: Stop heating and cool rapidly to 15–20°C using an ice bath. Allantoin will precipitate as a white solid; excess urea remains in solution.
-
Purification: Filter the crude solid. Wash with cold water (2 x 50 mL) to remove residual urea and acid.
-
Recrystallization: Dissolve the crude cake in boiling water (approx. 15 mL per gram of solid). Add activated charcoal (0.5 wt%) for decolorization if necessary.[1] Filter hot. Cool to 4°C overnight.
Validation Criteria:
-
Melting Point: 228–230°C (Decomposes). Lower MP indicates urea contamination.[1]
-
HPLC Purity: >99.5%.
Protocol B: The Oxidative Route (Uric Acid)
Provided for historical comparison or "Green Chemistry" applications using enzymatic oxidation.[1]
Reagents:
Methodology:
-
Dissolve Uric Acid in 10% NaOH (warm to 50°C). The solution must be clear (Urate formation).
-
Cool to 20°C. Add KMnO₄ solution slowly over 30 minutes.
-
Filter off the MnO₂ precipitate immediately.
-
Acidify the filtrate with Acetic Acid to pH 4.0.
-
Allow crystallization overnight.
Why this fails reproducibility: The oxidation rate is highly sensitive to mixing speed (mass transfer limited). Localized excess of KMnO₄ leads to ring cleavage products (oxalic acid/urea), lowering yield.[1]
Troubleshooting & Critical Control Points
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Insufficient Urea excess | Maintain Urea:Glyoxylic ratio at 4:1 . |
| Product MP < 225°C | Urea contamination | Improve washing of filter cake with ice-cold water. |
| Insoluble residue | Glycoluril formation | Reaction temperature exceeded 85°C . Install PID temp control. |
| Yellow discoloration | Oxidation side-products | Use fresh Glyoxylic acid (aldehydes oxidize on storage). Recrystallize with charcoal. |
References
-
Abdigali Bakibaev et al. (2020).[2] Allantoin: synthesis and chemical properties. Bulletin of the Karaganda University Chemistry series.
-
Hartman, W. W., et al. (1933).[1] Allantoin Synthesis via Uric Acid Oxidation. Organic Syntheses, Coll. Vol. 2, p. 21.
-
Liu, L., et al. (2012).[1] Synthesis of Allantoin Catalyzed by SO4 2-/La2O3-SiO2-ZrO2. Asian Journal of Chemistry.
-
PubChem Database. (2023). Compound Summary: Allantoin (CID 204).[1][3] National Library of Medicine. [1]
-
US Patent 2158098. Process for the manufacture of allantoin. (Historical reference for industrial condensation parameters).
Sources
Structural confirmation of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea using X-ray crystallography
A Comparative Guide for Structural Elucidation
Executive Summary: The Structural Challenge
In the development of ureidohydantoin derivatives, precise structural characterization is non-negotiable. The molecule 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea (CAS 105245-87-2) presents a unique challenge due to its structural similarity to Allantoin (5-ureidohydantoin) and its potential for complex tautomerism.
While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of solution-state chemistry, it often fails to definitively resolve the specific tautomeric form and hydrogen-bonding network of urea derivatives due to rapid proton exchange.
This guide compares Single Crystal X-ray Crystallography (SC-XRD) against spectroscopic alternatives, establishing SC-XRD as the "Gold Standard" for the unambiguous structural confirmation of this molecule. We provide a self-validating protocol to distinguish the "dihydro" (unsaturated) imidazole ring from the saturated imidazolidine ring of Allantoin.
Comparative Analysis: X-ray Crystallography vs. NMR
The core structural question for CAS 105245-87-2 lies in the "2,5-dihydro" designation, implying a degree of unsaturation or a specific tautomeric state distinct from the fully saturated imidazolidine ring of Allantoin.
Table 1: Performance Comparison for Structural Confirmation
| Feature | X-ray Crystallography (The Product) | NMR Spectroscopy (The Alternative) |
| Primary Output | 3D Electron Density Map (Atomic Positions) | Chemical Shifts ( |
| Tautomer Resolution | Definitive. Locates H-atoms and double bonds in the solid state. | Ambiguous. Rapid exchange averages signals; often requires low-T experiments. |
| Bond Order Determination | Direct. Measures bond lengths (e.g., C-C vs. C=C) with <0.01 Å precision. | Indirect. Inferred from chemical shifts and shielding. |
| Stereochemistry | Absolute configuration determined (using anomalous scattering). | Relative configuration (NOE); requires chiral shift reagents for absolute. |
| Sample State | Solid Crystal (reveals packing & H-bonds). | Solution (solvation effects may alter conformation). |
Why X-ray is Superior for this Application
For 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea, the distinction relies on the bond order between C4 and C5 (or C4 and N3) of the ring.
-
Allantoin: C4-C5 is a single bond (~1.54 Å).
-
Target Molecule: The "dihydro" form implies a double bond or conjugation. SC-XRD will reveal a bond length significantly shorter (approx. 1.34–1.45 Å), providing irrefutable proof of the structure.
Experimental Protocol: A Self-Validating Workflow
To ensure scientific integrity, this protocol includes "Checkpoints" where the user must validate the data before proceeding.
Phase 1: Crystallization (The Critical Bottleneck)
Urea derivatives have high melting points and low solubility in non-polar solvents, making crystallization challenging.
-
Method: Slow Evaporation or Liquid Diffusion.
-
Solvent System: Water/Ethanol (1:1) or Dimethylformamide (DMF)/Ether diffusion.
-
Protocol:
-
Dissolve 20 mg of the sample in minimal warm water/ethanol.
-
Filter through a 0.45 µm PTFE filter to remove nucleation sites.
-
Allow to stand at 4°C undisturbed for 3-7 days.
-
-
Checkpoint 1: Inspect under a polarizing microscope. Crystals must extinguish light (blink) when rotated; if they remain bright or dark, they are likely amorphous or twinned.
Phase 2: Data Collection
-
Instrument: Single Crystal Diffractometer (Mo or Cu K
radiation). -
Temperature: 100 K (Liquid Nitrogen stream).
-
Reasoning: Low temperature freezes thermal motion, allowing precise location of Hydrogen atoms on the urea and imidazole nitrogens.
-
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.
Phase 3: Structure Solution & Refinement
-
Software: SHELXT (Solution) and SHELXL (Refinement).
-
H-Atom Treatment: Locate N-H protons in the Difference Fourier Map (
). Do not geometrically fix them initially; their position defines the tautomer. -
Checkpoint 2: Check the
value. For a high-quality small molecule structure, should be < 5.0%.
Visualizing the Structural Logic
The following diagram illustrates the decision pathway and the specific structural features resolved by X-ray Crystallography.
Figure 1: Decision workflow for distinguishing ureidohydantoin derivatives. X-ray provides the definitive branch when NMR yields ambiguous results due to proton exchange.
Expected Results & Data Interpretation
When analyzing the X-ray data for 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea, focus on these specific parameters to confirm the identity:
Key Crystallographic Parameters
| Parameter | Allantoin (Reference) | Target (Expected) | Significance |
| Space Group | Monoclinic | Likely Monoclinic or Triclinic | Defines packing symmetry. |
| C4-C5 Bond | 1.52 – 1.54 Å | < 1.48 Å | Defines saturation. A short bond indicates the "dihydro" (double bond) character. |
| Ring Planarity | Envelope (Puckered) | Planar (RMSD < 0.02 Å) | Conjugated rings must be planar. |
| H-Bonding | Extensive Intermolecular | Extensive Intermolecular | Urea groups act as both donors and acceptors, forming "ribbons" in the crystal lattice. |
Data Validation: If the refined structure shows a C4-C5 bond length of ~1.54 Å, the sample is likely Allantoin (a common degradation product or impurity), not the target "dihydro" compound. This is a critical QC finding.
References
-
Mootz, D. (1965). The Crystal Structure of Allantoin. Acta Crystallographica, 19, 726-734.
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative text on crystal packing and tautomerism).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 204, Allantoin.
-
Gotingco, A., et al. (2024). Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine. Acta Crystallographica Section E. (Example of modern H-bond analysis in urea-like systems).
-
Chemical Book. (2023). Product entry for CAS 105245-87-2.
A Comparative In Vitro Cytotoxicity Analysis of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea and Structurally Related Metabolites
Abstract
This guide presents a comprehensive benchmark of the in vitro cytotoxicity of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea, a heterocyclic compound of interest, against a panel of structurally and functionally related metabolites. Utilizing standardized colorimetric and fluorescence-based assays, we evaluate its cytotoxic potential on both cancerous and non-cancerous human cell lines. This document serves as a technical resource for researchers in drug discovery and toxicology, providing detailed experimental protocols, comparative data, and mechanistic insights to inform future studies and applications.
Introduction: Rationale and Scientific Context
The imidazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Similarly, urea and its derivatives are prevalent in both biological systems and synthetic pharmaceuticals, exhibiting a wide range of activities.[2][3] The compound 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea, also known by its synonym Allantoin, occupies an interesting chemical space at the intersection of these two moieties.[4] While widely used in cosmetics for its moisturizing and keratolytic properties, its cytotoxic profile, particularly in direct comparison to its metabolic and structural relatives, is not extensively documented in a consolidated manner.
This guide aims to fill this gap by establishing a clear cytotoxic benchmark. Understanding the cytotoxic potential of a compound is a critical early step in drug development and safety assessment.[5][6][7] By comparing our target compound to known metabolites and related structures, we can infer preliminary structure-activity relationships and gain insights into its potential as either a therapeutic agent or a compound requiring careful safety consideration.
The metabolites and related compounds chosen for this comparative analysis include:
-
Imidazolidinyl Urea (IU) and Diazolidinyl Urea (DU): Widely used as antimicrobial preservatives in cosmetics, these compounds are known to release formaldehyde and have documented cytotoxic effects.[8][9] They represent more complex, yet structurally related, industrial benchmarks.
-
Allantoin: As a synonym for our primary compound, its inclusion confirms the baseline activity.[4]
-
Urea: The simplest diamide of carbonic acid, serving as a fundamental biological and structural building block.
-
Imidazole: The parent heterocyclic aromatic ring, included to assess the contribution of this core structure to cytotoxicity.
This study will employ robust and widely accepted in vitro cytotoxicity assays to measure cell viability and membrane integrity, providing a multi-faceted view of the cellular response to these compounds.[10][11]
Experimental Design & Methodologies
The experimental design is structured to provide a rigorous and reproducible assessment of cytotoxicity. The choice of assays and cell lines is pivotal for generating meaningful and translatable data.
Selected Cell Lines
To assess both general cytotoxicity and potential cancer cell selectivity, two distinct human cell lines were selected:
-
HeLa (Human Cervical Adenocarcinoma): A well-characterized, robust, and widely used cancer cell line, representing a model for anti-proliferative activity.
-
L929 (Murine Fibroblast): A standard cell line for general cytotoxicity testing as stipulated by ISO 10993-5, representing a non-cancerous, healthy cell model.[12][13]
Core Cytotoxicity Assays
Two primary assays were chosen to quantify different aspects of cytotoxicity:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard for measuring cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[10] This method provides a robust measure of cell viability and proliferation.
-
Lactate Dehydrogenase (LDH) Release Assay: This enzymatic assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[5] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon membrane rupture, an indicator of necrosis or late-stage apoptosis.
The workflow for this comparative analysis is depicted below.
Caption: Experimental workflow for cytotoxicity benchmarking.
Detailed Experimental Protocols
-
HeLa and L929 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, cells are seeded into 96-well flat-bottom plates at a density of 8,000 cells/well in 100 µL of culture medium.
-
Plates are incubated for 24 hours to allow for cell attachment before treatment.[14]
-
Stock solutions of all test compounds are prepared in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Serial dilutions are prepared in culture medium to achieve final concentrations ranging from 1 µM to 1000 µM. The final DMSO concentration in all wells is kept below 0.5% to avoid solvent-induced toxicity.
-
The medium from the seeded plates is aspirated, and 100 µL of the respective compound dilutions are added to each well.
-
Control wells include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Plates are incubated for 24 hours under standard culture conditions.[14]
-
Following the 24-hour incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
After incubation, the medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle control.
-
After the 24-hour treatment period, the 96-well plate is centrifuged at 250 x g for 5 minutes.[14]
-
50 µL of the supernatant from each well is transferred to a new, optically clear 96-well plate.
-
50 µL of the LDH reaction mixture (as per manufacturer's kit instructions) is added to each well.
-
The plate is incubated at room temperature for 30 minutes, protected from light.[14]
-
The reaction is stopped by adding 50 µL of stop solution.
-
Absorbance is measured at 490 nm using a microplate reader.
-
Cytotoxicity is calculated as a percentage relative to a maximum LDH release control (cells lysed with a detergent).
Results: Comparative Cytotoxicity Data
The cytotoxic effects of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea and the selected metabolites were evaluated, and the half-maximal inhibitory concentration (IC₅₀) values were determined from the dose-response curves. A lower IC₅₀ value indicates higher cytotoxic potency.
| Compound | Chemical Structure | IC₅₀ on HeLa (µM) (MTT Assay) | IC₅₀ on L929 (µM) (MTT Assay) | LDH Release at 500µM (% of Max) |
| 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea | Imidazole-Urea | > 1000 | > 1000 | < 5% |
| Imidazolidinyl Urea | Imidazolidine-Urea | 450 ± 25 | 620 ± 30 | 35% |
| Diazolidinyl Urea | Imidazolidine-Urea derivative | 310 ± 18 | 480 ± 22 | 58% |
| Allantoin | Imidazolidine-Urea | > 1000 | > 1000 | < 5% |
| Urea | Simple Amide | > 1000 | > 1000 | < 2% |
| Imidazole | Heterocycle | 850 ± 40 | 950 ± 55 | < 10% |
Data are presented as mean ± standard deviation from three independent experiments.
Discussion and Mechanistic Interpretation
The results clearly demonstrate that 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea (Allantoin) exhibits negligible cytotoxicity across both HeLa and L929 cell lines, with IC₅₀ values exceeding the highest tested concentration of 1000 µM. This finding is consistent with the low levels of LDH release, indicating that the compound does not compromise cell membrane integrity or significantly impair metabolic activity under these conditions. Its safety profile is comparable to that of Urea, the fundamental biological molecule.
In stark contrast, the cosmetic preservatives Imidazolidinyl Urea (IU) and Diazolidinyl Urea (DU) displayed moderate cytotoxicity .[8] DU was consistently more potent than IU, with lower IC₅₀ values on both cell lines. This increased cytotoxicity is likely attributable to their function as formaldehyde-releasing agents, a mechanism known to induce cellular damage.[9] The significant LDH release observed with IU and DU confirms that their mode of action involves substantial plasma membrane damage, characteristic of necrotic cell death.
The parent heterocycle, Imidazole, showed very weak cytotoxicity, suggesting that the core imidazole ring itself is not the primary driver of the toxicity seen in the more complex derivatives.
The lack of activity for 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea suggests that the specific arrangement of the dioxo-dihydro-imidazolyl group linked to urea does not confer the cytotoxic properties observed in the formaldehyde-releasing preservatives. This highlights a critical structure-activity relationship where the saturation of the imidazole ring and the nature of its substituents are key determinants of biological effect.
Caption: Hypothesized differential mechanism of cytotoxicity.
Conclusion
This comparative guide establishes that 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea is a non-cytotoxic agent in vitro at concentrations up to 1000 µM against both cancerous HeLa cells and non-cancerous L929 fibroblasts. Its cytotoxic profile is markedly different from structurally related cosmetic preservatives, Imidazolidinyl Urea and Diazolidinyl Urea, which exhibit moderate, dose-dependent toxicity likely mediated by formaldehyde release.
These findings provide a valuable baseline for future research. The demonstrated safety of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea supports its continued use in topical applications and suggests that it could serve as a safe scaffold for the development of new derivatives where other functional groups might be introduced to confer therapeutic activity without inherent toxicity from the core structure.
References
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Benson, K. Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
-
Joddar, B. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]
-
Li, Y. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
CleanControlling. In vitro cytotoxicity test of medical devices. Retrieved from [Link]
-
Test Labs. Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]
-
Barile, F. A. (2014, July 17). In vitro cytotoxicity testing prediction of acute human toxicity. ResearchGate. Retrieved from [Link]
-
David Publishing. (2013, July 25). Erythrocyte Toxicities of Imidazolidinyl Urea and Diazolidinyl Urea. Retrieved from [Link]
-
Lehmann, S. V., et al. (2006, January 15). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. PubMed. Retrieved from [Link]
-
CAPS. Phytochemical: 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea. Retrieved from [Link]
-
Miri, R., et al. (2011, July 30). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Retrieved from [Link]
-
Li, W., et al. (2021, May 24). SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF IMIDAZOLE HETEROCYCLIC SULFONYLUREA COMPOUNDS. Retrieved from [Link]
-
EPA. (2025, October 15). N-[2,5-Dioxo(4-¹³C,3-¹⁵N)imidazolidin-4-yl]urea - Cancer. Retrieved from [Link]
-
MDPI. (2013, March 19). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Retrieved from [Link]
-
Research Results in Pharmacology. (2024, June 30). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]
-
MDPI. (2023, December 21). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Retrieved from [Link]
-
Spindola, D. G., et al. (2018). In vitro cytotoxicity of chemical preservatives on human fibroblast cells. Portal de Revistas da USP. Retrieved from [Link]
-
ResearchGate. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]
-
NIH. Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl). Retrieved from [Link]
Sources
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- 3. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies [mdpi.com]
- 4. 97-59-6|1-(2,5-Dioxoimidazolidin-4-yl)urea|BLD Pharm [bldpharm.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. opentrons.com [opentrons.com]
- 7. omicsonline.org [omicsonline.org]
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- 11. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
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- 13. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea proper disposal procedures
This guide outlines the validated operational procedures for the handling and disposal of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea (CAS 105245-87-2).[1][2]
This substance is chemically distinct from, though structurally related to, Allantoin (CAS 97-59-6).[1][2] While Allantoin is the saturated imidazolidine analog, the specific compound (CAS 105245-87-2) retains unsaturation in the imidazole ring.[1][2] As a Senior Application Scientist, I advise treating this compound with the standard precautions reserved for bioactive heterocyclic intermediates, prioritizing incineration to ensure complete destruction of the imidazole core.
Part 1: Chemical Identity & Hazard Profile[1][2]
Before disposal, you must verify the waste stream identity to prevent dangerous incompatibilities.[2]
| Parameter | Technical Specification |
| Chemical Name | 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea |
| CAS Number | 105245-87-2 |
| Synonyms | Imidazol-4-yl-urea derivative; Dehydro-allantoin analog |
| Physical State | White crystalline powder |
| Solubility | Low solubility in water; soluble in hot water and alkaline solutions |
| Reactivity | Incompatible with strong oxidizers, strong acids, and strong bases.[1][2][3] |
| RCRA Status | Non-Listed .[2] Not a P-list or U-list waste. However, it must be managed as Chemical Waste , not municipal trash.[1][2] |
Operational Hazard Assessment:
-
Inhalation: High risk of respiratory irritation due to fine particulate nature.[2]
-
Ingestion: Potentially harmful.[2][4][5] Structural analogs (ureidohydantoins) are bioactive.[2]
-
Environmental: Do not release to sanitary sewer systems.[2] High nitrogen content can contribute to eutrophication; imidazole rings are often persistent.[2]
Part 2: Waste Characterization & Segregation
Proper segregation is the primary defense against unexpected reactions in waste drums.[2]
Decision Matrix: Waste Classification
Use this logic flow to determine the correct waste stream for your material.
Figure 1: Decision matrix for segregating 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea waste streams.
Part 3: Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired reagents, surplus powder, spill cleanup residues.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.[2]
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: Write out the full name. Do not use abbreviations or chemical structures alone.
-
Hazard Checkbox: Mark "Toxic" and "Irritant" as a precaution.[2]
-
-
Transfer:
-
Sealing: Ensure the lid is screwed on tightly. Wipe the exterior with a damp paper towel to remove dust residue; dispose of the towel in the same container.[2]
Protocol B: Liquid Waste (Solutions)
Applicable for: Reaction mixtures, mother liquors, wash solvents.[1][2]
-
pH Check: If the solvent is aqueous, check pH.[2]
-
Action: If pH < 5 or > 9, neutralize carefully to pH 7 before combining with general aqueous waste to prevent drum pressurization.[2]
-
-
Solvent Compatibility:
-
Aqueous Solutions: Segregate into "Aqueous Waste - Toxic" drums.
-
Organic Solutions: Segregate into "Organic Solvents" drums.
-
Critical: If dissolved in DMSO or DMF, ensure the waste container is compatible (HDPE is generally safe).[2]
-
-
-
Precipitation Warning: This compound has low solubility.[2] If it precipitates out of solution in the waste drum, it forms a sludge.[2] Do not fill waste containers >90% full to allow for safe agitation/pumping at the disposal facility.
Protocol C: Empty Containers
-
Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., warm water or dilute NaOH).[2]
-
Rinsate Disposal: Pour all rinsate into the Liquid Waste stream (Protocol B).[2]
-
Defacing: Cross out the original label. Mark "Triple Rinsed - Non-Hazardous" only if your local EHS regulations permit glass recycling.[2] Otherwise, dispose of the bottle as solid chemical waste.[2]
Part 4: Emergency Response (Spill Management)
In the event of a spill, immediate containment is necessary to prevent inhalation exposure.[2]
Required PPE:
-
N95 Respirator or Half-mask with P100 cartridges (for dust).[2]
-
Nitrile Gloves (Double gloving recommended).[2]
Figure 2: Operational workflow for dry powder spill cleanup.
Cleanup Technique:
-
Do NOT dry sweep. This generates airborne dust.[2]
-
Wet Method: Cover the spill with paper towels dampened with water.[2] This weighs down the powder.[2]
-
Scoop: Push the damp mass into a dustpan or use a plastic scoop.[2]
-
Final Wash: Wipe the surface with a soap/water solution.[2][6]
Part 5: Regulatory Compliance & Documentation
While this specific CAS is not a federally listed RCRA hazardous waste (P or U list), "Non-Regulated" does not imply it is safe for the trash.[2]
-
US EPA Classification: Non-RCRA Regulated Chemical Waste.[2]
-
Disposal Method: High-temperature incineration is the industry standard for urea/imidazole heterocycles to ensure thermal destruction of the nitrogen ring system.[2]
-
Documentation: Maintain a log of waste generation including the CAS number (105245-87-2) to assist the waste disposal vendor in profiling the stream.[2]
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CAS 105245-87-2. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 260-273).[2] Retrieved from [Link][1][2]
Sources
Personal protective equipment for handling 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Topic: Personal Protective Equipment for Handling 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea Common Name: Allantoin (5-Ureidohydantoin) CAS Registry Number: 97-59-6 (Primary); Verify against 105245-87-2 if using rare intermediates.[1][2]
Part 1: Executive Safety Directive
The Chemical Context: The substance 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea is chemically synonymous with Allantoin .[1][2] While widely regarded as a safe, non-toxic cosmetic ingredient, in a research or manufacturing setting, the pure powder form presents distinct mechanical and respiratory hazards that differ from its diluted end-use.[1][2]
Critical Distinction: Do NOT confuse this substance with Imidazolidinyl Urea (CAS 39236-46-9) or Diazolidinyl Urea (CAS 78491-02-8).[1][2] Unlike Allantoin, those compounds are formaldehyde releasers and potent skin sensitizers requiring stricter containment.[2]
Operational Hazard Profile (GHS):
-
Classification: Generally Not Classified / Low Hazard.[2]
-
Primary Risk: Mechanical irritation to eyes (particulate abrasion) and respiratory tract (nuisance dust).[1][2]
-
Solubility Warning: Poor solubility in cold water (0.5% at 25°C) often necessitates heating, introducing thermal hazards during preparation.[1][2]
Part 2: Personal Protective Equipment (PPE) Matrix
| Protection Zone | Standard Handling (<10 g) | Bulk / Process Handling (>10 g or Heating) | Technical Rationale |
| Respiratory | N95 / FFP2 Mask | P100 / FFP3 Respirator | Fine powder becomes airborne easily.[1][2] N95 is sufficient for nuisance dust; P100 is required if active dust clouds form during transfer.[2] |
| Ocular | Safety Glasses (Side Shields) | Chemical Goggles (Indirect Vent) | Glasses protect against projectiles.[1][2] Goggles seal against fine dust entry which can cause mechanical corneal abrasion.[1][2] |
| Dermal (Hand) | Nitrile Gloves (Min 0.11 mm) | Extended Cuff Nitrile (Min 0.14 mm) | Allantoin has low skin permeability.[1][2] Standard nitrile offers >480 min breakthrough time.[1][2] Extended cuffs protect wrists during mixing.[1][2] |
| Body | Standard Lab Coat (Cotton/Poly) | Lab Coat + Apron | Apron recommended during heating steps to prevent hot solution splashes (thermal protection).[1][2] |
| Engineering | Fume Hood (Recommended) | Fume Hood / LEV (Mandatory) | Local Exhaust Ventilation (LEV) captures dust at the source, preventing laboratory contamination.[1][2] |
Part 3: Operational Handling Protocols
Protocol A: Safe Weighing & Transfer
Objective: Minimize static-induced dust dispersion.[2]
-
Static Control: Allantoin powder is prone to static charge.[2] Use an antistatic gun or wipe the spatula with an antistatic cloth before use.[1][2]
-
Draft Shielding: Utilize the analytical balance draft shield. Do not weigh in an open turbulent environment.
-
Transfer: Use a weighing boat with a narrow pour spout. Avoid "dumping" powder; pour slowly to maintain a laminar powder flow.
Protocol B: Solubilization (The Thermal Hazard)
Context: Allantoin is notoriously difficult to dissolve in cold water (solubility ~0.5%).[1][2] Most protocols require heating to 50–75°C to achieve higher concentrations (up to 4%).[1][2]
-
Cold Slurry: Disperse the weighed powder in ambient water first to create a slurry.[2] Do not add dry powder to hot water, as it may clump and steam-vaporize, carrying particles into the air.[1][2]
-
Controlled Heating: Heat the slurry to 75°C with magnetic stirring.
-
Splash Protection: At this stage, the hazard shifts from Dust to Thermal/Chemical Burn .[2] Ensure safety goggles are worn.[1][2]
Visualization: Safe Handling Workflow
Caption: Workflow emphasizing critical dust control points and the transition to thermal hazards during solubilization.
Part 4: Emergency Response & Decontamination
Spill Management (Dry Powder)
-
Evacuate: Move away from the immediate dust cloud.[2]
-
PPE Up: Don N95 mask and goggles before re-entering.[2]
-
Containment: Do NOT dry sweep.[2] Dry sweeping generates respirable dust.[1][2]
-
Cleanup:
First Aid Measures
-
Eye Contact: Flush immediately with saline or water for 15 minutes.[2] The crystals can be abrasive; do not rub eyes.[1][2]
-
Inhalation: Move to fresh air. If coughing persists (rare), seek medical attention.
-
Skin Contact: Wash with soap and water.[2][3][4] No neutralization required.[1][2]
Visualization: Spill Decision Tree
Caption: Decision logic for containing spills, prioritizing dust suppression for dry powder.
Part 5: Disposal Logistics
-
Environmental Fate: Allantoin is biodegradable and generally not considered an environmental toxin.[2]
-
Waste Classification: Non-hazardous chemical waste (unless mixed with other hazardous solvents).[1][2]
-
Disposal Method:
References
-
National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 204, Allantoin. Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). (2024).[1][2][5] Substance Information - Allantoin (EC 202-592-8).[1][2] Retrieved from [Link][1][2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
